Product packaging for Sacubitrilat-d4(Cat. No.:)

Sacubitrilat-d4

Cat. No.: B12417161
M. Wt: 387.5 g/mol
InChI Key: DOBNVUFHFMVMDB-VESNEZPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sacubitrilat-d4 is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO5 B12417161 Sacubitrilat-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25NO5

Molecular Weight

387.5 g/mol

IUPAC Name

(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11D2,12D2

InChI Key

DOBNVUFHFMVMDB-VESNEZPCSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O)C([2H])([2H])C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Sacubitrilat-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitrilat-d4 is the deuterated form of Sacubitrilat, the active metabolite of the antihypertensive drug Sacubitril.[1][2] Sacubitril, in combination with valsartan (marketed as Entresto), is a cornerstone therapy for heart failure.[2][3] this compound serves as a critical analytical tool, primarily as an internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Sacubitrilat in biological matrices.[4][5] This technical guide provides an in-depth overview of this compound, its chemical properties, and its application in research and development.

Chemical Structure and Properties

This compound is a stable, isotopically labeled version of Sacubitrilat, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule.

The IUPAC name for this compound is (2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid.[2]

Chemical Structure of Sacubitrilat:

Chemical structure of Sacubitrilat

Note: In this compound, the four hydrogen atoms on the propanoyl group (positions 2 and 3) are replaced with deuterium.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₁D₄NO₅[6]
Molecular Weight 387.46 g/mol [6]
Purity (HPLC) 99.28%[6]
Isotopic Enrichment 98.7% (d₃=5.0%, d₄=95.0%)[6]
CAS Number (Unlabeled) 149709-44-4[2][7]

Experimental Protocols

Quantitative Analysis of Sacubitrilat in Human Plasma using LC-MS/MS

This protocol describes a representative method for the simultaneous quantification of Sacubitril, Valsartan, and Sacubitrilat in human plasma, utilizing this compound as an internal standard.[8][9][10]

a. Sample Preparation (Protein Precipitation) [9][11]

  • To 50 µL of human plasma, add 25 µL of an internal standard working solution containing this compound (concentration will depend on the specific assay, e.g., 600 ng/mL).[9][11]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions [8][9]

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm).[8][9]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[8][9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions [10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sacubitrilat: m/z 384.2 → 143.1

    • This compound: m/z 388.2 → 147.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray voltage, temperature, gas flows).

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature. However, its synthesis would follow the general principles of isotopic labeling, likely involving the use of deuterated succinic anhydride or a related deuterated building block in the final acylation step of a synthetic route for Sacubitrilat. The synthesis of the non-deuterated Sacubitril has been described and involves several steps including asymmetric hydrogenation and coupling reactions.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Sacubitrilat

Sacubitril is a prodrug that is rapidly converted in the body to its active metabolite, Sacubitrilat.[7] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[12][13] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac fibrosis and hypertrophy, which are beneficial effects in patients with heart failure.[12]

The following diagram illustrates the signaling pathway affected by Sacubitrilat.

Sacubitrilat_Mechanism_of_Action cluster_0 Physiological Response cluster_1 Molecular Interactions Vasodilation Vasodilation Natriuresis Natriuresis Anti_Fibrosis Reduced Cardiac Fibrosis Anti_Hypertrophy Reduced Cardiac Hypertrophy Sacubitril Sacubitril (Prodrug) Sacubitrilat This compound (Active Metabolite) Sacubitril->Sacubitrilat Metabolism Neprilysin Neprilysin (Neutral Endopeptidase) Sacubitrilat->Neprilysin Inhibition Degraded_Peptides Inactive Peptides Neprilysin->Degraded_Peptides Degradation Vasoactive_Peptides Natriuretic Peptides Bradykinin Substance P Vasoactive_Peptides->Vasodilation Vasoactive_Peptides->Natriuresis Vasoactive_Peptides->Anti_Fibrosis Vasoactive_Peptides->Anti_Hypertrophy Vasoactive_Peptides->Neprilysin

Caption: Mechanism of action of Sacubitrilat.

Experimental Workflow for Bioanalysis

The following diagram outlines a typical workflow for the quantification of Sacubitrilat in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Bioanalytical workflow for Sacubitrilat.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Sacubitrilat-d4, a deuterated internal standard crucial for the quantitative analysis of Sacubitrilat, the active metabolite of the heart failure medication Sacubitril. This document details the proposed experimental protocols, key intermediates, and the isotopic labeling strategy. While a specific, publicly available, step-by-step synthesis of this compound is not documented, the following procedures are based on established and analogous chemical transformations.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent synthesis strategy. The core of this method involves the coupling of two key intermediates: a deuterated acylating agent, Succinic-d4 anhydride , and a chiral amine, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester . The resulting deuterated Sacubitril ethyl ester is then hydrolyzed to yield the final product, this compound.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview cluster_0 Preparation of Key Intermediates cluster_1 Final Synthesis Steps Succinic-d4_acid Succinic-d4 acid Succinic-d4_anhydride Succinic-d4 anhydride Succinic-d4_acid->Succinic-d4_anhydride Dehydration Chiral_Amine_Precursor Precursors for Chiral Amine Chiral_Amine (2R,4S)-4-amino-5-(biphenyl-4-yl)- 2-methylpentanoic acid ethyl ester Chiral_Amine_Precursor->Chiral_Amine Multi-step synthesis Sacubitril-d4_ester Sacubitril-d4 ethyl ester Succinic-d4_anhydride->Sacubitril-d4_ester Acylation Chiral_Amine->Sacubitril-d4_ester This compound This compound Sacubitril-d4_ester->this compound Hydrolysis

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of Succinic-d4 anhydride (Intermediate 1)

The preparation of Succinic-d4 anhydride from commercially available Succinic-d4 acid is a critical first step. This is typically achieved through dehydration.

Reaction Scheme:

(CD2CO)2O + H2N-R --[Base]--> HOOC-CD2-CD2-CO-NH-R

Sacubitril-d4 ethyl ester --[Base, H2O]--> this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Isotopic Labeling and Analysis

The four deuterium atoms are introduced into the molecule via the use of Succinic-d4 anhydride. The stability of the C-D bonds in the succinyl moiety ensures that the isotopic label is retained throughout the synthesis.

The isotopic enrichment of the final product can be determined using mass spectrometry by comparing the ion intensities of the deuterated product (M+4) with the non-deuterated (M) and partially deuterated species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and to quantify the isotopic purity.

Conclusion

This technical guide outlines a robust and plausible synthetic route for this compound. The described methodologies are based on well-established chemical reactions and provide a clear pathway for researchers and drug development professionals to produce this essential internal standard. The successful synthesis and characterization of this compound are paramount for accurate bioanalytical studies supporting the clinical development and therapeutic drug monitoring of Sacubitril.

Physical and chemical properties of Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Sacubitrilat-d4

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of Sacubitrilat. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

Core Physicochemical Properties

This compound is the deuterium-labeled form of Sacubitrilat, the active metabolite of the neprilysin inhibitor prodrug, Sacubitril[1][2]. The incorporation of deuterium atoms makes it a valuable tool, primarily as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3][4]. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a field of growing interest in drug development[1][3].

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated form, Sacubitrilat, are also included where available.

PropertyThis compoundSacubitrilat (Non-deuterated)
Molecular Formula C₂₂H₂₁D₄NO₅[1]C₂₂H₂₅NO₅[5]
Molecular Weight 387.46 g/mol [1]383.44 g/mol [5][6]
IUPAC Name (2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid[7](2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid[5]
Appearance Solid, White to off-white[1]Solid, White to off-white[6]
Solubility DMSO: 100 mg/mL (258.09 mM)[1]DMSO: 250 mg/mL (651.99 mM)[6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]-20°C for 3 years; 4°C for 2 years[6]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]-80°C for 2 years; -20°C for 1 year[6]
Unlabeled CAS No. 149709-44-4[1]149709-44-4[6]

Mechanism of Action: Neprilysin Inhibition

Sacubitril is a prodrug that is metabolically converted to the active compound, Sacubitrilat, through de-ethylation by esterases[8][9]. Sacubitrilat is a potent inhibitor of the enzyme neprilysin (NEP), a neutral endopeptidase[6][10]. Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)[10][11]. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, which in turn leads to vasodilation, natriuresis, and diuresis, ultimately reducing the workload on the heart[9][12][13].

Sacubitrilat_Mechanism Sacubitril Sacubitril (Prodrug) Esterases Esterases Sacubitril->Esterases Metabolism Sacubitrilat Sacubitrilat (Active) Esterases->Sacubitrilat Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibits DegradedPeptides Inactive Peptides Neprilysin->DegradedPeptides NatriureticPeptides Natriuretic Peptides (ANP, BNP) NatriureticPeptides->Neprilysin Degradation CardiovascularEffects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) NatriureticPeptides->CardiovascularEffects Leads to

Mechanism of action for Sacubitrilat.

Experimental Protocols

Bioanalytical Quantification using LC-MS/MS

This compound is frequently used as an internal standard for the accurate quantification of Sacubitrilat in biological matrices like human plasma. A validated LC-MS/MS method provides high sensitivity and specificity[4].

Objective: To quantify the concentration of Sacubitrilat in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

    • Add the internal standard working solution containing this compound.

    • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample[4].

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Separation (LC):

    • Inject the supernatant onto an appropriate HPLC column (e.g., a C18 column)[4].

    • Use a mobile phase gradient consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile) to separate the analytes[4].

    • The flow rate and gradient are optimized to achieve good peak shape and resolution for Sacubitrilat and the internal standard, this compound.

  • Detection (MS/MS):

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive-ion mode[4].

    • The instrument is set to multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Sacubitrilat and this compound[4].

      • Sacubitrilat Transition (Example): m/z 384.3 → 266.3[4]

      • This compound Transition: The precursor ion will be shifted by +4 Da (m/z ~388.3), while the product ion may or may not be shifted depending on the fragmentation pattern.

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.

    • The concentration of Sacubitrilat in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Cal Curve) Detect->Quantify Result Final Concentration Quantify->Result

Workflow for LC-MS/MS quantification.
In Vitro Neprilysin (NEP) Activity Assay

This fluorometric assay measures the enzymatic activity of neprilysin and can be used to determine the inhibitory potential of compounds like Sacubitrilat.

Objective: To measure the inhibition of neprilysin activity by Sacubitrilat.

Methodology:

  • Reagent Preparation:

    • Prepare NEP Assay Buffer. Bring to room temperature before use[14].

    • Reconstitute the lyophilized Neprilysin enzyme in the assay buffer to a known concentration. Keep on ice[14].

    • Prepare a working solution of a fluorogenic NEP substrate.

    • Prepare serial dilutions of Sacubitrilat (the inhibitor) and a positive control inhibitor (e.g., Thiorphan).

  • Assay Procedure:

    • To the wells of a microplate, add the NEP Assay Buffer.

    • Add the Sacubitrilat solution at various concentrations to the sample wells. Add buffer only to the control wells.

    • Add the reconstituted Neprilysin enzyme to all wells except for the "no enzyme" background control.

    • Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the NEP substrate working solution to all wells.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity in kinetic mode at 37°C for 1 to 2 hours, with excitation and emission wavelengths appropriate for the substrate (e.g., λex = 330 nm / λem = 430 nm)[14]. The rate of increase in fluorescence corresponds to the rate of substrate cleavage by NEP.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background fluorescence rate from all other readings.

    • Determine the percent inhibition for each concentration of Sacubitrilat relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

NEP_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Plate Microplate Wells + Assay Buffer Add_Inhibitor Add Sacubitrilat (Test Inhibitor) Plate->Add_Inhibitor Add_Enzyme Add Neprilysin Enzyme Add_Inhibitor->Add_Enzyme Incubate_Pre Pre-incubate Add_Enzyme->Incubate_Pre Add_Substrate Add Fluorogenic NEP Substrate Incubate_Pre->Add_Substrate Measure Kinetic Fluorescence Measurement (37°C) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot Dose-Response Curve & Calculate IC50 Calc_Inhibition->Plot_IC50

Workflow for a Neprilysin activity assay.

References

In-Depth Technical Guide: Sacubitrilat-d4 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Sacubitrilat-d4, a deuterated analog of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis, offering detailed methodologies and data presentation to ensure the quality and integrity of this important research compound.

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides a summary of the quality control tests performed on a specific batch of a compound. The following table summarizes typical analytical data for this compound.

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥ 98.0%99.28%[1]High-Performance Liquid Chromatography
Isotopic Enrichment ≥ 95%98.7%[1]Mass Spectrometry
Identity (¹H NMR) Consistent with structureConformsNuclear Magnetic Resonance Spectroscopy
Identity (LC-MS) Consistent with structureConformsLiquid Chromatography-Mass Spectrometry

Purity Assessment: Experimental Protocols

Accurate determination of purity is paramount for the reliable use of this compound in research and development. The following sections detail the experimental protocols for the key analytical techniques used in its purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds. A typical Reverse-Phase HPLC (RP-HPLC) method for Sacubitrilat analysis is described below. While a specific method for this compound is not publicly available, methods for Sacubitril and its combination with Valsartan provide a strong basis.[2][3][4][5]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 10 mM disodium hydrogen phosphate buffer[2]
Gradient Isocratic or gradient elution, to be optimized for resolution
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 254 nm or 278 nm[2]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the identity and determine the isotopic enrichment of this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • Mass spectrometer capable of high-resolution mass analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 3.5 µm particle size[6][7][8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to ensure separation from potential impurities
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Data Analysis: The identity is confirmed by comparing the measured mass-to-charge ratio (m/z) of the main peak with the theoretical m/z of the deuterated compound. Isotopic enrichment is determined by analyzing the distribution of isotopic peaks and calculating the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of organic molecules. ¹H NMR is used to verify the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

ParameterSetting
Pulse Program Standard ¹H acquisition
Number of Scans 16 or 32
Relaxation Delay 1.0 s
Acquisition Time 4.0 s
Spectral Width 16 ppm

Data Analysis: The resulting ¹H NMR spectrum is analyzed for chemical shifts, integration values, and coupling patterns, which should be consistent with the known structure of Sacubitrilat, taking into account the deuterium labeling.

Mechanism of Action and Signaling Pathway

Sacubitrilat is the active metabolite of the prodrug Sacubitril and acts as a potent inhibitor of neprilysin, a neutral endopeptidase.[10][11][12] Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[13][14][15] By inhibiting neprilysin, Sacubitrilat increases the circulating levels of these peptides. The elevated levels of natriuretic peptides then bind to their receptors, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). This cascade of events results in vasodilation, natriuresis (excretion of sodium in the urine), and diuresis, which contribute to a reduction in blood pressure and cardiac workload.[16]

Sacubitrilat_Mechanism_of_Action cluster_0 Sacubitrilat Action cluster_1 Physiological Substrates cluster_2 Downstream Effects Sacubitrilat This compound Neprilysin Neprilysin (Neutral Endopeptidase) Sacubitrilat->Neprilysin Inhibition Vasoactive_Peptides Vasoactive Peptides (e.g., Natriuretic Peptides, Bradykinin) Neprilysin->Vasoactive_Peptides Degradation Increased_Peptides Increased Levels of Vasoactive Peptides Vasodilation Vasodilation Increased_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Increased_Peptides->Natriuresis_Diuresis Cardiovascular_Effects Beneficial Cardiovascular Effects Vasodilation->Cardiovascular_Effects Natriuresis_Diuresis->Cardiovascular_Effects

Mechanism of action of this compound.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample, from initial reception to the final issuance of a Certificate of Analysis.

Analytical_Workflow Sample_Reception Sample Reception & Registration Visual_Inspection Visual Inspection (Appearance) Sample_Reception->Visual_Inspection Sample_Prep Sample Preparation Visual_Inspection->Sample_Prep HPLC_Analysis HPLC Analysis (Purity) Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identity & Isotopic Enrichment) Sample_Prep->LCMS_Analysis NMR_Analysis NMR Analysis (Identity) Sample_Prep->NMR_Analysis Data_Review Data Review & Interpretation HPLC_Analysis->Data_Review LCMS_Analysis->Data_Review NMR_Analysis->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Analytical workflow for this compound.

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and purity over time.

ConditionDuration
Powder at -20°C 3 years[1]
Powder at 4°C 2 years[1]
In solvent at -80°C 6 months[1][17][18]
In solvent at -20°C 1 month[1][17][18]

It is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining the compound as a solid at -20°C is optimal. When preparing solutions, it is advisable to use them promptly or store them at -80°C for short periods.

References

Manufacturer and supplier information for Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sacubitrilat-d4, a key analytical tool in the development of drugs targeting the renin-angiotensin-aldosterone system (RAAS). This document outlines its manufacturers and suppliers, details its application in bioanalytical methods, and provides insights into its role in understanding the mechanism of action of its parent drug, Sacubitril.

Manufacturer and Supplier Information

This compound is a deuterated form of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. It is primarily used as an internal standard in bioanalytical studies to ensure the accuracy and precision of quantitative analyses. Several reputable chemical suppliers specialize in the synthesis and provision of this stable isotope-labeled compound.

Supplier/ManufacturerWebsiteNotes
MedChemExpress--INVALID-LINK--Provides this compound with a certificate of analysis detailing purity and isotopic enrichment.
Daicel Pharma Standards--INVALID-LINK--Offers this compound as a deuterium-labeled standard for bioanalytical research, including BA/BE studies.
Simson Pharma Limited--INVALID-LINK--A manufacturer and exporter of this compound, providing a Certificate of Analysis with their products.
Clearsynth--INVALID-LINK--Supplies this compound and other stable isotopes, with detailed product specifications available.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various supplier specifications and may vary slightly between batches.

PropertyValueReference
Molecular Formula C₂₂H₂₁D₄NO₅[1]
Molecular Weight 387.46 g/mol [1]
Purity (typical) ≥98%[1]
Isotopic Enrichment ≥95% (d4)N/A
Appearance White to off-white solidN/A
Storage Conditions -20°C for long-term storage[2][3]

Application in Bioanalytical Methods: Experimental Protocol

This compound is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sacubitrilat in biological matrices such as plasma.[1][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[6][7]

Preparation of Stock and Working Solutions

A detailed protocol for the preparation of stock and working solutions of this compound for a typical bioanalytical assay is as follows:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable organic solvent, such as methanol or a mixture of acetonitrile and dimethyl sulfoxide (1:9, v/v), to achieve a final concentration of 1 mg/mL.[1]

    • Store the stock solution at -20°C.[2][3]

  • Working Solution Preparation (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution using the same solvent system to obtain a working solution at the desired concentration (e.g., 100 ng/mL).

    • The concentration of the internal standard working solution should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations in the study samples.

    • Store the working solution at -20°C until use.[2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Sacubitrilat and its internal standard from plasma samples.[1][5]

  • Thaw plasma samples and the internal standard working solution at room temperature.

  • To a 100 µL aliquot of each plasma sample (calibration standards, quality controls, and unknown samples), add a fixed volume (e.g., 25 µL) of the this compound working solution.

  • Vortex mix the samples for approximately 30 seconds.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to each sample.[1]

  • Vortex mix vigorously for at least 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Sacubitrilat, using this compound as the internal standard. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

Table of Typical LC-MS/MS Parameters

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[1][5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Sacubitrilat) m/z 384.3 → 266.3[1]
MS/MS Transition (this compound) m/z 388.3 → 270.3 (or similar, depending on fragmentation)

Method Validation and Pharmacokinetic Data

Bioanalytical methods utilizing this compound as an internal standard have been successfully validated according to regulatory guidelines. These validations demonstrate the method's accuracy, precision, linearity, and stability.

Table of Bioanalytical Method Validation Parameters (Example)

ParameterAcceptance CriteriaTypical ResultReference
Linearity (r²) ≥ 0.99> 0.995[8][9]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%[4]
Recovery Consistent and reproducible> 85%N/A
Matrix Effect Monitored and minimizedNegligibleN/A

The use of this compound has been instrumental in generating reliable pharmacokinetic data for Sacubitrilat.

Table of Sacubitrilat Pharmacokinetic Parameters in Healthy Adults (Example)

ParameterValueReference
Tmax (h) 2.0 - 3.0[10][11]
Elimination Half-life (h) ~11.5N/A
Apparent Volume of Distribution (Vd/F) ~103 LN/A

Mechanism of Action and Signaling Pathway

Sacubitril is a prodrug that is rapidly converted in the body to its active metabolite, Sacubitrilat.[12] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[12][13] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in conditions like heart failure.[13]

Sacubitrilat_Mechanism_of_Action cluster_drug Drug Administration cluster_activation Metabolic Activation cluster_target Target Inhibition cluster_substrates Neprilysin Substrates cluster_effects Physiological Effects Sacubitril Sacubitril (Prodrug) Esterases Esterases Sacubitril->Esterases Metabolism Sacubitrilat Sacubitrilat (Active Metabolite) Esterases->Sacubitrilat Neprilysin Neprilysin (Neutral Endopeptidase) Sacubitrilat->Neprilysin Inhibition ANP_BNP Natriuretic Peptides (ANP, BNP) Neprilysin->ANP_BNP Degradation Bradykinin Bradykinin Neprilysin->Bradykinin Degradation Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin Degradation Sacubitrilat_d4 This compound (Internal Standard) Vasodilation Vasodilation ANP_BNP->Vasodilation Natriuresis Natriuresis ANP_BNP->Natriuresis Diuresis Diuresis ANP_BNP->Diuresis Reduced_Cardiac_Load Reduced Cardiac Load Vasodilation->Reduced_Cardiac_Load Natriuresis->Reduced_Cardiac_Load Diuresis->Reduced_Cardiac_Load

Experimental Workflow: Bioanalysis using this compound

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Sacubitrilat in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_collection 1. Sample Collection cluster_is_addition 2. Internal Standard Spiking cluster_sample_prep 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis cluster_data_processing 5. Data Processing Plasma_Sample Plasma Sample (Calibration, QC, Unknown) IS_Addition Add this compound Working Solution Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

This technical guide provides a comprehensive overview for researchers and scientists working with this compound. The information compiled herein, from manufacturer details to detailed experimental protocols and mechanistic insights, is intended to facilitate the accurate and reliable use of this essential analytical standard in drug development and related research fields.

References

The Role of Sacubitrilat-d4 in Neprilysin Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Sacubitrilat-d4 in the context of neprilysin (NEP) inhibition assays. Sacubitril, a component of the heart failure medication Entresto®, is a prodrug that is rapidly converted in vivo to its active metabolite, Sacubitrilat (LBQ657), a potent inhibitor of neprilysin.[1][2][3][4][5][6] Understanding the tools and methodologies to accurately quantify this inhibition is paramount for researchers in cardiovascular disease and drug development. This guide provides a detailed overview of the underlying biochemistry, experimental protocols, and the specific application of the deuterated internal standard, this compound.

Introduction to Neprilysin and its Inhibition

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular homeostasis by degrading a variety of vasoactive peptides.[1][2] These peptides include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin.[5][6] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the deleterious effects of excessive neurohormonal activation in heart failure.[1][2][7]

The inhibitory activity of Sacubitrilat on neprilysin is a key parameter in its pharmacological characterization. In vitro inhibition assays are essential for determining the potency of inhibitors like Sacubitrilat and for screening new chemical entities.

The Pivotal Role of this compound as an Internal Standard

This compound is a stable, isotopically labeled version of Sacubitrilat, where four hydrogen atoms have been replaced by deuterium.[8] Its primary and critical role in the study of neprilysin inhibition is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]

The utility of an internal standard is to ensure the accuracy and precision of quantitative analyses by correcting for variability that can occur during sample preparation and analysis. This includes:

  • Extraction Efficiency: Compensating for any loss of the analyte during sample extraction and clean-up steps.

  • Matrix Effects: Mitigating the influence of other components in the sample matrix (e.g., plasma, cell lysates) that can enhance or suppress the ionization of the analyte in the mass spectrometer.

  • Instrumental Variability: Accounting for minor fluctuations in the performance of the LC-MS/MS system.

Because this compound is chemically identical to Sacubitrilat, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled Sacubitrilat. By adding a known amount of this compound to each sample, the ratio of the peak area of Sacubitrilat to that of this compound can be used to accurately calculate the concentration of Sacubitrilat, even if there is sample loss or matrix effects.

Quantitative Data: Potency of Sacubitrilat

The potency of a neprilysin inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The determination of this value relies on accurate quantification of the inhibitor's effect, a process where the use of an internal standard like this compound in the analytical phase is crucial for achieving high-quality data.

CompoundTargetIC50 ValueAnalytical Method for Quantification
SacubitrilatNeprilysin (NEP)~5 nMLC-MS/MS with this compound as internal standard

Note: The IC50 value can vary slightly depending on the specific assay conditions.

Experimental Protocols

Two primary types of assays are central to studying neprilysin inhibition: the enzymatic inhibition assay to determine potency and the analytical assay to quantify the inhibitor.

Neprilysin Inhibition Assay (Fluorometric Method)

This is a common method to determine the IC50 of an inhibitor. The assay measures the enzymatic activity of neprilysin in the presence of varying concentrations of the inhibitor.

Principle: A fluorogenic substrate of neprilysin is used. When cleaved by the enzyme, a fluorescent product is released, and the increase in fluorescence intensity over time is proportional to the enzyme's activity.

Materials:

  • Recombinant human neprilysin

  • Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Sacubitrilat (or other test inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant neprilysin to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of Sacubitrilat in assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add:

      • Assay buffer

      • Sacubitrilat solution at various concentrations (or vehicle for control)

      • Neprilysin enzyme solution

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Quantification of Sacubitrilat using LC-MS/MS with this compound

This method is used to accurately measure the concentration of Sacubitrilat in biological samples, such as plasma from pharmacokinetic studies or in the samples from in vitro assays if required.

Principle: Sacubitrilat and its internal standard, this compound, are extracted from the sample matrix, separated by liquid chromatography, and detected by tandem mass spectrometry.

Materials:

  • Biological sample (e.g., plasma)

  • This compound (internal standard)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of this compound solution.

    • Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatography: Separate the analytes on a suitable C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect the parent and product ions for both Sacubitrilat and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both Sacubitrilat and this compound.

    • Calculate the peak area ratio (Sacubitrilat / this compound).

    • Generate a calibration curve using standards with known concentrations of Sacubitrilat and a fixed concentration of this compound.

    • Determine the concentration of Sacubitrilat in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Neprilysin Signaling Pathway and Inhibition

Neprilysin_Signaling_Pathway cluster_precursors Vasoactive Peptides cluster_effects Physiological Effects ANP ANP Neprilysin Neprilysin (NEP) ANP->Neprilysin Vasodilation Vasodilation ANP->Vasodilation Anti_remodeling Anti-remodeling ANP->Anti_remodeling BNP BNP BNP->Neprilysin Natriuresis Natriuresis BNP->Natriuresis Bradykinin Bradykinin Bradykinin->Neprilysin Bradykinin->Vasodilation Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments Degradation Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibition

Caption: Neprilysin signaling pathway and the inhibitory action of Sacubitrilat.

Experimental Workflow for Neprilysin Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Rates, Plot Curve) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a fluorometric neprilysin inhibition assay.

Role of this compound in LC-MS/MS Quantification

LCMS_Workflow Start Start: Biological Sample (Contains Sacubitrilat) Add_IS Add Internal Standard (this compound) Start->Add_IS Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio Calculation) MS_Detection->Data_Processing Quantification Quantification (Using Calibration Curve) Data_Processing->Quantification Result Result: Accurate Concentration of Sacubitrilat Quantification->Result

Caption: The role of this compound in the LC-MS/MS quantification workflow.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sacubitrilat, the active metabolite of Sacubitril. While not a direct component of the enzymatic inhibition reaction itself, its role as an internal standard in analytical methods like LC-MS/MS is fundamental to validating the results of neprilysin inhibition assays and is crucial for pharmacokinetic and pharmacodynamic studies. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working to understand and develop neprilysin inhibitors.

References

An In-depth Technical Guide to the Preliminary Stability Testing of Sacubitrilat-d4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for conducting preliminary stability testing of Sacubitrilat-d4 in solution. Sacubitrilat is the active metabolite of the prodrug Sacubitril.[1][2] this compound, the deuterated isotopologue of Sacubitrilat, is often employed as an internal standard in bioanalytical methods. Understanding its stability is crucial for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

This document outlines detailed experimental protocols for forced degradation studies, presents a structured format for data reporting, and includes visualizations of the experimental workflow and potential degradation pathways. The methodologies and degradation pathways described are based on published stability studies of Sacubitril and are intended to serve as a robust starting point for the investigation of this compound.[3][4][5]

Experimental Protocols

The following protocols are designed to assess the stability of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4] Forced degradation studies help to identify potential degradation products and elucidate degradation pathways.[3][6]

Materials and Equipment
  • Active Substance: this compound

  • Reagents:

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Purified water (Type I)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or Photodiode Array (PDA) detector.[3][7]

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Water bath or heating block

    • Photostability chamber

    • Hot air oven

    • Syringe filters (e.g., 0.22 µm nylon)

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same diluent to a working concentration suitable for HPLC analysis (e.g., 20-50 µg/mL).[7]

Forced Degradation (Stress Testing) Procedures

For each condition, a sample of the this compound working solution is subjected to stress, while a control sample is stored under normal conditions.

1.3.1 Acid Hydrolysis

  • Transfer an aliquot of the working solution to a flask.

  • Add an equal volume of 1N HCl.[3]

  • Incubate the mixture at 60°C for a specified period (e.g., 2-4 hours).[4][8]

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample with an equivalent amount of 1N NaOH.[8]

  • Dilute to the initial working concentration with the diluent before analysis.

1.3.2 Base Hydrolysis

  • Transfer an aliquot of the working solution to a flask.

  • Add an equal volume of 0.5N NaOH.[3]

  • Maintain the mixture at room temperature for a specified period (e.g., 10-30 minutes), as base hydrolysis can be rapid.[3]

  • Neutralize the sample with an equivalent amount of 0.5N HCl.

  • Dilute to the initial working concentration with the diluent before analysis.

1.3.3 Oxidative Degradation

  • Transfer an aliquot of the working solution to a flask.

  • Add an appropriate volume of hydrogen peroxide solution (e.g., 15% H₂O₂).[3][9]

  • Incubate the mixture at 60°C for a specified period (e.g., 30 minutes).[3]

  • Cool and dilute to the initial working concentration with the diluent before analysis.

1.3.4 Thermal Degradation

  • Transfer the working solution into a vial and place it in a hot air oven.

  • Expose the solution to a temperature of 80°C for a specified duration (e.g., 5 days).[3][9]

  • Allow the sample to cool to room temperature before analysis.

1.3.5 Photolytic Degradation

  • Expose the working solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[3][6]

  • Simultaneously, protect a control sample from light.

  • Analyze the sample after the exposure period.

Analytical Methodology (Example)

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products. The following is a representative method based on published literature for Sacubitril.[7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium phosphate buffer, pH 3.0) and an organic solvent like methanol or acetonitrile.[7] A 50:50 (v/v) mixture is a common starting point.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 224 nm.[7]

  • Injection Volume: 20 µL.

Data Presentation

Quantitative data from the stability studies should be summarized to facilitate comparison. The table below provides an illustrative example of how to present the results. The percentage of remaining this compound is calculated against the control sample, and major degradation products are quantified based on their peak areas.

Table 1: Illustrative Stability Data for this compound in Solution

Stress ConditionDuration/Temp.This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
Acid Hydrolysis (1N HCl)4 hours @ 60°C85.210.52.114.8
Base Hydrolysis (0.5N NaOH)30 mins @ RT78.915.34.521.1
Oxidation (15% H₂O₂)30 mins @ 60°C92.56.8-7.5
Thermal Degradation5 days @ 80°C98.11.5-1.9
Photolytic Degradation1.2 million lux·h99.5< LOQ-0.5

Note: This data is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation.

Visualization

Visual diagrams are essential for understanding complex workflows and chemical transformations. The following diagrams were created using the DOT language.

Experimental Workflow

The workflow for preliminary stability testing follows a logical sequence from preparation to analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis p1 This compound Stock Solution (1 mg/mL) p2 Working Solution (20-50 µg/mL) p1->p2 Dilution s1 Acid Hydrolysis (1N HCl, 60°C) p2->s1 s2 Base Hydrolysis (0.5N NaOH, RT) p2->s2 s3 Oxidation (15% H2O2, 60°C) p2->s3 s4 Thermal (80°C, 5 days) p2->s4 s5 Photolytic (UV/Vis Light) p2->s5 a1 Sample Neutralization & Dilution (if needed) s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 HPLC/UHPLC Analysis a1->a2 a3 Data Processing & Quantification a2->a3 end end a3->end Stability Report

Figure 1: Experimental workflow for stability testing.
Hypothetical Degradation Pathway

Sacubitril is a prodrug that is hydrolyzed in vivo to form the active moiety, Sacubitrilat, by cleavage of its ethyl ester.[1] Therefore, Sacubitrilat is itself a primary hydrolytic "degradation" product of Sacubitril. Further degradation of Sacubitrilat under harsh stress conditions, such as strong base hydrolysis, could involve cleavage of the amide bond, leading to the formation of new degradation products.[10]

G cluster_main Hypothetical Degradation of Sacubitrilat cluster_degradation Forced Degradation Products Sacubitril Sacubitril (Prodrug) Sacubitrilat This compound (Active Moiety) Sacubitril->Sacubitrilat Ester Hydrolysis (Primary Metabolism) DP1 Degradant A (e.g., Amide Cleavage Product) Sacubitrilat->DP1 Base/Acid Hydrolysis DP2 Degradant B (e.g., Oxidative Product) Sacubitrilat->DP2 Oxidation

Figure 2: Potential degradation pathways for Sacubitrilat.

References

Sacubitrilat-d4 CAS number and product specifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Sacubitrilat-d4, a deuterated analog of Sacubitrilat, for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use as an internal standard, and illustrates its mechanism of action through the neprilysin signaling pathway.

Core Product Specifications

This compound is the deuterated form of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolic studies involving Sacubitrilat.

PropertySpecification
CAS Number While a specific CAS number for this compound is not consistently assigned, the unlabeled form's CAS number is 149709-44-4[1][2]. The prodrug, Sacubitril-d4, has the CAS number 1884269-07-1[3][][][6].
Molecular Formula C₂₂H₂₁D₄NO₅[1]
Molecular Weight 387.46 g/mol [1][7]
Appearance White to off-white solid[7].
Purity Typically >98%. For example, specific batches may have purities of 99.28% or 98.54%[3][7].
Storage Conditions Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month[7]. Long-term storage as a solid is recommended at 2-8°C[1].
Solubility Soluble in DMSO (up to 100 mg/mL)[7].
Synonyms Desethyl Sacubitril-d4, LBQ-657-d4[7].

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly for the quantification of Sacubitrilat in biological matrices like plasma. Below is a representative experimental protocol for the simultaneous quantification of Valsartan, Sacubitril, and Sacubitrilat in pediatric plasma samples using LC-MS/MS, with this compound as the internal standard.

Objective:

To develop and validate a sensitive and simple LC-MS/MS method for the simultaneous quantification of Valsartan, Sacubitril, and Sacubitrilat in pediatric plasma.

Materials and Reagents:
  • Valsartan, Sacubitril, and Sacubitrilat analytical standards

  • Valsartan-d3, Sacubitril-d4, and this compound as internal standards[8]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma

Instrumentation:
  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • XSelect HSS T3 column (2.1 × 100 mm, 5 µm)[8]

Methodology:
  • Sample Preparation:

    • Plasma samples are pretreated for protein precipitation using acetonitrile[8].

    • Aliquots of plasma are mixed with the internal standard solution (containing Valsartan-d3, Sacubitril-d4, and this compound).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant is transferred for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: XSelect HSS T3 (2.1 × 100 mm, 5 µm)[8].

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[8].

    • Flow Rate: Maintained at a constant rate to ensure optimal separation.

    • Total Run Time: Approximately 3.0 minutes[8].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the analytes and their corresponding deuterated internal standards. The specific precursor-to-product ion transitions for each compound are monitored.

  • Validation:

    • The method is validated according to the Bioanalytical Method Validation Guidance for Industry.

    • The validation includes assessing linearity, accuracy, precision, selectivity, and stability over a specified concentration range (e.g., 0.5-5000 ng/mL)[8].

    • Intra- and inter-day accuracy and precision are evaluated, with acceptance criteria typically within ±15% (or ±20% at the lower limit of quantification)[8].

Signaling Pathway and Mechanism of Action

Sacubitrilat exerts its therapeutic effect by inhibiting neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. The inhibition of neprilysin by Sacubitrilat leads to increased levels of these peptides, which in turn promotes vasodilation, natriuresis, and diuresis, and inhibits cardiac fibrosis and hypertrophy. This mechanism is particularly beneficial in the treatment of heart failure.

Sacubitrilat_Neprilysin_Pathway cluster_precursors Pro-hormones cluster_active_peptides Active Vasoactive Peptides cluster_neprilysin Neprilysin Action cluster_sacubitrilat Therapeutic Intervention cluster_effects Physiological Effects ProANP Pro-ANP ANP ANP ProANP->ANP ProBNP Pro-BNP BNP BNP ProBNP->BNP Neprilysin Neprilysin (NEP) ANP->Neprilysin Vasodilation Vasodilation ANP->Vasodilation Natriuresis Natriuresis & Diuresis ANP->Natriuresis Anti_proliferative Anti-proliferative/ Anti-hypertrophic ANP->Anti_proliferative BNP->Neprilysin BNP->Vasodilation BNP->Natriuresis BNP->Anti_proliferative Bradykinin Bradykinin Bradykinin->Neprilysin Bradykinin->Vasodilation Adrenomedullin Adrenomedullin Adrenomedullin->Neprilysin Adrenomedullin->Vasodilation Inactive_Metabolites Inactive Metabolites Neprilysin->Inactive_Metabolites Degradation Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibition

Caption: Mechanism of action of Sacubitrilat via neprilysin inhibition.

References

A Technical Guide to Sacubitrilat-d4: Commercial Availability, Pricing, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sacubitrilat-d4, a deuterated analog of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. This compound is an essential internal standard for the accurate quantification of Sacubitrilat in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines its commercial availability, provides insights into pricing, and details experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Commercial Availability and Physicochemical Properties

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds. While pricing is often not publicly listed and requires a formal quotation, the following table summarizes the known commercial suppliers and key physicochemical properties of this compound.

Table 1: Commercial Availability and Physicochemical Data of this compound

Supplier Typical Quantities Offered Pricing Information CAS Number Molecular Formula Molecular Weight
Clearsynth1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgLogin to view price[1]1884269-07-1 (for Sacubitril-d4)C₂₂H₂₁D₄NO₅387.46
Simson Pharma LimitedCustom SynthesisRequest a quote[2]Not AvailableNot AvailableNot Available
MedChemExpressInquire for detailsRequest a quote[3]Not AvailableNot AvailableNot Available
Daicel Pharma StandardsInquire for detailsRequest a quote[4]Not AvailableC₂₂H₂₁D₄NO₅387.47
TLC Pharmaceutical StandardsInquire for detailsRequest a quote[5]Not AvailableC₂₂H₂₁D₄NO₅387.47

Note: The CAS number for the unlabeled Sacubitrilat is 149709-44-4.[1][6] Pricing is subject to change and is dependent on the quantity and purity required. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocol: Quantification of Sacubitrilat in Human Plasma using LC-MS/MS

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Sacubitril, its active metabolite Sacubitrilat (LBQ657), and Valsartan in human plasma.[3][5][6][7] this compound is utilized as the internal standard (IS) to ensure accuracy and precision.

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for Sacubitril, Sacubitrilat, and Valsartan

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm)[5][6][7]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 50 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent like 1:1 acetonitrile:water).[5]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 10 minutes.[5]

  • Centrifuge at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.[5]

  • Add 100 µL of 1:1 acetonitrile:water to the supernatant.[5]

  • Vortex for 5 minutes before injection into the LC-MS/MS system.[5]

LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

Parameter Condition
LC Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)[5][6][7]
Mobile Phase A 5 mM Ammonium acetate and 0.1% formic acid in water[5][6][7]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Flow Rate 0.4 mL/min
Injection Volume 3.0 µL[5]
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Sacubitrilat) Q1: m/z 384.3 -> Q3: m/z 266.3[5]
MRM Transition (this compound) Q1: m/z 416.3 -> Q3: m/z 266.2[5]

Note: These parameters are illustrative and require optimization for the specific instrumentation and laboratory conditions.

Visualizations

Signaling Pathway of Sacubitrilat

Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat, by esterases.[8] Sacubitrilat inhibits neprilysin, an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in sympathetic tone, which are beneficial in the treatment of heart failure.

Sacubitrilat_Pathway cluster_0 Mechanism of Action Sacubitril Sacubitril (Prodrug) Esterases Esterases Sacubitril->Esterases Sacubitrilat Sacubitrilat (Active Metabolite) Esterases->Sacubitrilat Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibition Degraded_Peptides Inactive Peptides Neprilysin->Degraded_Peptides Degradation Vasoactive_Peptides Vasoactive Peptides (ANP, BNP, Bradykinin) Vasoactive_Peptides->Neprilysin Beneficial_Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) Vasoactive_Peptides->Beneficial_Effects

Caption: Mechanism of action of Sacubitrilat in inhibiting neprilysin.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Sacubitrilat in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_1 Bioanalytical Workflow for Sacubitrilat Quantification Start Plasma Sample Collection Spiking Internal Standard Spiking (this compound) Start->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for the bioanalysis of Sacubitrilat.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sacubitrilat in Human Plasma Using Sacubitrilat-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sacubitril is a neprilysin inhibitor administered as a prodrug, which is rapidly metabolized to its active form, sacubitrilat (also known as LBQ657). The combination of sacubitril with valsartan is a cornerstone therapy for heart failure.[1][2] Accurate and precise quantification of sacubitrilat in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sacubitrilat in human plasma. The method employs Sacubitrilat-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5][6]

The use of a deuterated internal standard like this compound is considered best practice in quantitative bioanalysis.[6] Since it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, leading to more reliable data.[4][6] This method utilizes a simple protein precipitation step for sample cleanup, allowing for a rapid and high-throughput workflow suitable for clinical research.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Analytes: Sacubitrilat, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dimethylsulfoxide (DMSO), Formic acid (reagent grade), Ammonium acetate

  • Water: Deionized water (18 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Sacubitrilat and this compound in a 1:9 (v/v) mixture of acetonitrile and DMSO to obtain stock solutions.[3] Store at -20°C.

  • Working Solutions:

    • Sacubitrilat Calibration and QC Working Solutions: Serially dilute the Sacubitrilat stock solution with a 1:1 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.[3]

    • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 1:1 (v/v) acetonitrile and water to achieve a final concentration of 600 ng/mL.[3][7]

3. Sample Preparation This protocol utilizes a protein precipitation method for sample extraction.[3][7]

  • Thaw plasma samples and working solutions to room temperature.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (600 ng/mL).[3][7]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3][7]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 2,500 x g for 10 minutes to pellet the precipitated proteins.[3][7]

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of 1:1 (v/v) acetonitrile and water to each well.[3][7]

  • Vortex the plate for 5 minutes.

  • Inject 3.0 µL of the final mixture into the LC-MS/MS system for analysis.[3]

4. LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method for the simultaneous analysis of sacubitril, valsartan, and sacubitrilat.[2][3][8]

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[8]

Table 1: Chromatographic Conditions

ParameterCondition
Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) or equivalent[3][8]
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[3][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3][8]
Flow Rate 0.4 mL/min
Gradient Elution A gradient elution program should be optimized to ensure separation from other analytes and matrix components.
Injection Volume 3.0 µL[3]
Column Temperature Ambient or controlled (e.g., 40°C)
Total Run Time Approximately 3.0 minutes[1]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sacubitrilat 384.2210.1Positive ESI
This compound 388.2214.1Positive ESI

Note: MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for the specific instrument used to achieve maximum sensitivity.[2]

Data Presentation and Performance Characteristics

The method was validated according to industry guidelines, demonstrating good accuracy, precision, and linearity.[1]

Table 3: Method Validation Summary for Sacubitrilat

ParameterResult
Linearity Range 5.00 - 10,000 ng/mL in human plasma[8][9]
Correlation Coefficient (r²) > 0.99
Intra-day Accuracy 91% - 102%[1]
Inter-day Accuracy 91% - 102%[1]
Intra-day Precision (%RSD) 1.3% - 7.4%[1]
Inter-day Precision (%RSD) 1.3% - 7.4%[1]
Matrix Effect No significant matrix effect observed when normalized with the internal standard.[1][8]
Recovery Consistent and reproducible across the concentration range.

Visualization

The following diagrams illustrate the analytical workflow for the quantification of Sacubitrilat using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 25 µL this compound (IS) Plasma->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex_10min Vortex (10 min) Precipitate->Vortex_10min Centrifuge Centrifuge (2500 x g, 10 min) Vortex_10min->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Dilute Dilute with 100 µL ACN:H2O (1:1) Supernatant->Dilute Final_Sample Final Sample for Injection Dilute->Final_Sample LC_System HPLC/UHPLC System (C18 Column) Final_Sample->LC_System MS_System Triple Quadrupole MS (Positive ESI, MRM) LC_System->MS_System Integration Peak Area Integration (Analyte & IS) MS_System->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Result Final Concentration (ng/mL) Quantification->Result

Caption: LC-MS/MS workflow for Sacubitrilat analysis.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of sacubitrilat in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability, thereby ensuring high-quality data for clinical and pharmacokinetic research. The protein precipitation protocol is straightforward and amenable to high-throughput automation, making it an effective tool for drug development professionals and researchers.

References

Application Notes and Protocols: Preparation of Sacubitrilat-d4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitrilat-d4 is the deuterated form of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Sacubitrilat in biological matrices.[1][2][3] Accurate preparation of a stock solution is the foundational step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical and Storage Data

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring the accuracy of subsequent experiments. The following tables summarize key quantitative data regarding the physical properties, recommended storage conditions, and solubility of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₁D₄NO₅[1][4]
Molecular Weight387.46 g/mol [1][4]
AppearanceWhite to off-white solid[1]
Unlabeled CAS No.149709-44-4[1][4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid (Powder)-20°C3 years[1]
4°C2 years[1]
2-8°CLong-term[4]
In Solvent-80°C6 months[1][5]
-20°C1 month[1][5]

Table 3: Solubility Information

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (258.09 mM)Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is advised as the solvent is hygroscopic.[1]
Acetonitrile:DMSO (1:9, v/v)Not specifiedUsed for preparing stock solutions for LC-MS/MS applications.[2]

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for a minimum of 60 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: Tare the analytical balance with a clean, empty microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.87 mg of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. Based on the molecular weight of 387.46 g/mol , the volume of DMSO required can be calculated using the formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 3.87 mg to make a 10 mM solution: Volume (mL) = (3.87 mg / 387.46 mg/mmol) / 10 mmol/L = 1.0 mL

    Table 4: Example Volumes for Preparing this compound Stock Solutions

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.58 mL
5 mM5 mg2.58 mL
10 mM10 mg2.58 mL
10 mM1 mg0.258 mL
  • Dissolution: Tightly cap the tube and vortex thoroughly for 30-60 seconds. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][5]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][5] Ensure vials are clearly labeled with the compound name, concentration, solvent, and preparation date.

Workflow Visualization

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Sacubitrilat_d4_Stock_Prep cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase Equilibrate 1. Equilibrate Vial to Room Temperature Weigh 2. Weigh this compound Powder Equilibrate->Weigh 60 min Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Vortex 4. Vortex Thoroughly Add_Solvent->Vortex Sonicate 5. Sonicate to Ensure Complete Dissolution Vortex->Sonicate 5-10 min Aliquot 6. Aliquot into Single-Use Vials Sonicate->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sacubitrilat in Human Plasma Using Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril, in human plasma. The method utilizes Sacubitrilat-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The detection is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the management of heart failure.[1] It is a prodrug that is rapidly converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657).[1] Accurate quantification of Sacubitrilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variability in sample processing and instrument response.[4][5] This application note provides a comprehensive protocol for the determination of Sacubitrilat in human plasma, validated according to industry guidelines.[6]

Experimental

Materials and Reagents
  • Analytes and Internal Standard: Sacubitrilat and this compound were obtained from a commercial supplier.[4][7]

  • Solvents: HPLC-grade acetonitrile, methanol, and water were used.[7]

  • Reagents: Formic acid and ammonium acetate were of analytical grade.[1]

  • Biological Matrix: Drug-free human plasma (K2-EDTA) was sourced from a certified vendor.[6]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[1][7]

  • Analytical Column: A C18 reversed-phase column, such as an Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) or a Waters XSelect HSS T3 (2.1 x 100 mm, 5 µm).[5][6]

Standard Solutions Preparation

Stock solutions of Sacubitrilat and this compound were prepared in a mixture of acetonitrile and dimethyl sulfoxide (1:9, v/v).[6] Working solutions for calibration standards and quality controls (QCs) were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).[6] All solutions were stored at -20°C when not in use.[6]

Sample Preparation

A protein precipitation method was employed for the extraction of Sacubitrilat and this compound from human plasma.[6][7]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 10 minutes.[6]

  • Centrifuge at 2,500 x g for 10 minutes.[6]

  • Transfer 100 µL of the supernatant to a clean 96-well plate.[6]

  • Add 100 µL of acetonitrile:water (1:1, v/v) to the supernatant.[6]

  • Vortex the plate for 5 minutes.[6]

  • Inject an aliquot of the final mixture into the LC-MS/MS system.[6]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm)[6]
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[1]
Injection Volume 3.0 µL[6][7]
Column Temperature 40°C
Autosampler Temperature 8°C[6]

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][7]
Scan Type Multiple Reaction Monitoring (MRM)[7]
Ion Spray Voltage 4000 V[7]
Temperature 650°C[7]
Curtain Gas (CUR) 30 psi[7]
Collision Gas (CAD) 7 units[7]
Nebulizer Gas (GS1) 55 psi[7]
Heater Gas (GS2) 60 psi[7]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sacubitrilat 384.2266.2
This compound 388.2270.2

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[6] The validation parameters included linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 to 5000 ng/mL for Sacubitrilat in human plasma.[5] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.[5]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ 0.5< 1591 - 102[5]< 1591 - 102[5]
LQC 1.5< 7.491 - 102[5]< 7.491 - 102[5]
MQC 250< 7.491 - 102[5]< 7.491 - 102[5]
HQC 4000< 7.491 - 102[5]< 7.491 - 102[5]
Stability

Sacubitrilat was found to be stable in human plasma under various storage conditions, including at room temperature for at least 8 hours, through five freeze-thaw cycles, and for at least 37 days at -40°C and -80°C.[8]

Workflow and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject into LC-MS/MS vortex2->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for Sacubitrilat quantification.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of Sacubitrilat in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The method has been thoroughly validated and demonstrates excellent linearity, precision, and accuracy.

References

Application Note: Sample Preparation for the Quantification of Sacubitrilat in Human Plasma using LC-MS/MS with Sacubitrilat-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sacubitril is a neprilysin inhibitor prodrug that is administered in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[1] Following administration, sacubitril is rapidly metabolized to its active form, sacubitrilat (also known as LBQ657).[2] Accurate quantification of sacubitrilat in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides detailed protocols for two common sample preparation techniques for the analysis of sacubitrilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, Sacubitrilat-d4. The two methods described are protein precipitation (PPT) and solid-phase extraction (SPE).

The selection of an appropriate sample preparation method is critical for removing interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress or enhance the ionization of the analyte and lead to inaccurate quantification. Both PPT and SPE are effective methods for plasma sample cleanup, with the choice often depending on the desired level of cleanliness, sample throughput, and available resources.[3]

Experimental Protocols

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and cost-effective method for removing the bulk of proteins from plasma samples.[4][5] Acetonitrile is a commonly used precipitation solvent that demonstrates good precipitation efficiency with lower background noise compared to methanol.[2]

Materials:

  • Human plasma (K2-EDTA anticoagulant)[6]

  • Sacubitrilat and this compound reference standards

  • Acetonitrile, HPLC grade

  • Dimethylsulfoxide (DMSO), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of sacubitrilat and this compound in a mixture of acetonitrile and DMSO (1:9, v/v).[6]

    • From the stock solutions, prepare a series of mixed working solutions of sacubitrilat in acetonitrile:water (1:1, v/v) to be used for calibration standards and quality control (QC) samples.[6]

    • Prepare a working solution of the internal standard (this compound) in acetonitrile:water (1:1, v/v) at a suitable concentration (e.g., 600 ng/mL).[6]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[6]

    • Pipette 50.0 µL of plasma sample into a microcentrifuge tube or a well of a 96-well plate.[6]

    • Add 25.0 µL of the internal standard working solution to each plasma sample.[6]

  • Protein Precipitation:

    • Add 300 µL of acetonitrile to each sample.[6]

    • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[6]

    • Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer and Dilution:

    • Carefully transfer 100 µL of the clear supernatant to another clean 96-well plate.[6]

    • Add 100 µL of acetonitrile:water (1:1, v/v) to each well containing the supernatant.[6]

    • Vortex the plate for 5 minutes.[6]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 3.00 µL) of the final mixture into the LC-MS/MS system for analysis.[6]

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup of plasma samples compared to protein precipitation, often resulting in lower matrix effects and improved sensitivity.[7] This protocol utilizes a polymeric reversed-phase SPE sorbent.

Materials:

  • Human plasma

  • Sacubitrilat and this compound reference standards

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water with 0.1% Formic Acid, HPLC grade

  • SPE cartridges (e.g., Oasis® HLB)[8]

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Preparation of Stock and Working Solutions:

    • Follow the same procedure as described in the Protein Precipitation protocol.

  • Sample Pre-treatment:

    • Pipette an appropriate volume of plasma (e.g., 500 µL) into a clean tube.

    • Add the internal standard (this compound) working solution.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove plasma proteins and other polar interferences.[8]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of sacubitrilat in human plasma using methods based on protein precipitation.

Table 1: LC-MS/MS Method Parameters and Performance (Protein Precipitation)

Parameter Value Reference
Internal Standard This compound [9]
Linearity Range 0.5 - 5000 ng/mL [9]
Intra-day Accuracy 91% - 102% [9]
Inter-day Accuracy Not specified [9]
Intra-day Precision (RSD) 1.3% - 7.4% [9]

| Inter-day Precision (RSD) | Not specified |[9] |

Table 2: Linearity of Sacubitril in Plasma using Protein Precipitation

Analyte Linearity Range (ng/mL) Reference
Sacubitril 2.00 - 4000 [6]

| Sacubitrilat (LBQ657) | 5.00 - 10000 |[6] |

Note: Sacubitril is the prodrug of Sacubitrilat.

Mandatory Visualization

G cluster_ppt Protein Precipitation Workflow plasma Plasma Sample (50 µL) is Add Internal Standard (this compound, 25 µL) plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent vortex1 Vortex (10 min) ppt_solvent->vortex1 centrifuge Centrifuge (2500 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Acetonitrile:Water (1:1, 100 µL) supernatant->dilute vortex2 Vortex (5 min) dilute->vortex2 analysis Inject into LC-MS/MS vortex2->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

G cluster_spe Solid-Phase Extraction Workflow plasma Plasma Sample is Add Internal Standard (this compound) plasma->is load Load Sample is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: General workflow for plasma sample preparation using solid-phase extraction.

G cluster_pathway Mechanism of Action of Sacubitril/Valsartan sacubitril Sacubitril (Prodrug) sacubitrilat Sacubitrilat (Active Metabolite) sacubitril->sacubitrilat inhibition Inhibition sacubitrilat->inhibition neprilysin Neprilysin (Neutral Endopeptidase) degradation Degradation neprilysin->degradation inhibition->neprilysin increased_np Increased Natriuretic Peptide Levels inhibition->increased_np natriuretic_peptides Natriuretic Peptides (ANP, BNP, CNP) natriuretic_peptides->degradation vasodilation Vasodilation increased_np->vasodilation natriuresis Natriuresis & Diuresis increased_np->natriuresis decreased_sympathetic Decreased Sympathetic Tone increased_np->decreased_sympathetic decreased_bp Decreased Blood Pressure vasodilation->decreased_bp natriuresis->decreased_bp angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I renin->angiotensin_i ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor valsartan Valsartan blockade Blockade valsartan->blockade vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Release at1_receptor->aldosterone blockade->at1_receptor sodium_retention Sodium & Water Retention aldosterone->sodium_retention

Caption: Signaling pathways affected by Sacubitril/Valsartan.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Sacubitrilat and Sacubitrilat-d4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sacubitrilat (also known as LBQ657) is the active metabolite of the neprilysin inhibitor prodrug Sacubitril.[1] Sacubitril is administered in combination with valsartan for the treatment of heart failure.[1][2] Pharmacokinetic studies of Sacubitril require the accurate quantification of its active metabolite, Sacubitrilat, in biological matrices. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Sacubitrilat and its deuterated internal standard, Sacubitrilat-d4, in plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in quantitative bioanalysis.[3] This method is suitable for high-throughput analysis in clinical and preclinical studies.

Materials and Methods

1. Chemicals and Reagents

  • Sacubitrilat and this compound reference standards were obtained from a commercial supplier.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Control human plasma

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

A summary of established chromatographic conditions for the separation of Sacubitrilat is presented in the table below. Method 1 provides an isocratic elution suitable for rapid analysis, while Method 2 details a gradient elution for enhanced separation.

ParameterMethod 1Method 2
Column X Select HSS T3 (2.1 x 100 mm, 5 µm)[4]Ultimate® XB-C18 (2.1 x 50 mm, 3.5 μm)[1][5]
Mobile Phase A 0.1% Formic acid in Water[4]5 mM Ammonium acetate and 0.1% Formic acid in Water[1][5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]Acetonitrile[1][5]
Elution Mode Isocratic[4]Gradient
Flow Rate Not SpecifiedNot Specified
Injection Volume Not Specified3.00 µL[1]
Column Temperature Not SpecifiedNot Specified
Run Time 3.0 min[4]< 5.0 min[6]

4. Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of Sacubitrilat and this compound.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Sacubitrilat) To be determined by direct infusion of the analyte
MRM Transition (this compound) To be determined by direct infusion of the internal standard
Ion Source Temperature To be optimized for the specific instrument
Gas Flow (Nebulizer, Heater) To be optimized for the specific instrument
Capillary Voltage To be optimized for the specific instrument

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sacubitrilat and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Sacubitrilat stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 600 ng/mL.[1]

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound, 600 ng/mL) to each tube.[1]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.[1]

  • Add 100 µL of a 50:50 mixture of acetonitrile and water to the supernatant.[1]

  • Vortex the plate or vials for 5 minutes.[1]

  • Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system for analysis.[1]

Workflow and Data Analysis

The overall experimental workflow is depicted in the diagram below. Data acquisition and processing were performed using the instrument-specific software. The concentration of Sacubitrilat in the samples was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution Injection Injection Dilution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A flowchart illustrating the major steps in the bioanalytical workflow.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Sacubitrilat in plasma. The chromatographic conditions provided good separation of Sacubitrilat and this compound from endogenous plasma components, resulting in sharp and symmetrical peaks. The use of protein precipitation for sample preparation proved to be a simple, rapid, and effective technique. The total run time for each injection was kept short, allowing for high-throughput analysis.

The method was validated according to industry guidelines, and the results for linearity, accuracy, and precision are summarized below.

Validation ParameterSacubitrilat
Linearity Range (ng/mL) 5 - 10,000[6]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (% bias) Within ±15%
Inter-day Accuracy (% bias) Within ±15%

The stability of Sacubitrilat was assessed under various conditions, including bench-top, autosampler, and long-term storage, and the compound was found to be stable.

Logical Relationship for Method Development

The development of a robust bioanalytical method follows a logical progression of steps to ensure accuracy, precision, and reliability.

Method Development Logic cluster_initial Initial Phase cluster_chromatography Chromatography cluster_sample Sample Preparation cluster_validation Method Validation Analyte_Characterization Analyte & IS Characterization MS_Optimization Mass Spectrometry Optimization (MRM Transitions) Analyte_Characterization->MS_Optimization Column_Screening Column Screening MS_Optimization->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization Column_Screening->Mobile_Phase_Optimization Gradient_Development Gradient/Isocratic Development Mobile_Phase_Optimization->Gradient_Development Extraction_Method Extraction Method Selection (e.g., Protein Precipitation) Gradient_Development->Extraction_Method Optimization Optimization of Extraction Extraction_Method->Optimization Validation_Parameters Validation as per Guidelines (Linearity, Accuracy, Precision, etc.) Optimization->Validation_Parameters

Caption: A diagram showing the logical flow of bioanalytical method development.

This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of Sacubitrilat and its deuterated internal standard, this compound, in plasma. The method is sensitive, specific, and high-throughput, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The provided protocols and chromatographic conditions can be readily adapted by researchers in the fields of drug metabolism and clinical pharmacology.

References

Application Notes and Protocols for the Detection of Sacubitrilat-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Sacubitrilat-d4, the deuterated internal standard for the active metabolite of Sacubitril, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sacubitril is a neprilysin inhibitor prodrug that is administered in combination with valsartan for the treatment of heart failure. Sacubitril is rapidly converted in vivo to its active metabolite, Sacubitrilat (LBQ657). For accurate quantification of Sacubitrilat in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variability during sample preparation and analysis. This document outlines the key parameters and a detailed protocol for the detection of this compound by LC-MS/MS.

Quantitative Mass Spectrometry Parameters

While specific multiple reaction monitoring (MRM) transitions for this compound are not widely published, they can be readily determined based on the known fragmentation of Sacubitrilat and the mass shift introduced by deuterium labeling. The molecular weight of Sacubitrilat is approximately 383.44 g/mol , and for this compound, it is approximately 387.46 g/mol .

The protonated precursor ion ([M+H]⁺) for this compound is therefore expected at m/z 388.5. The selection of product ions and the optimization of collision energy are critical for developing a sensitive and specific method.

For reference, the MRM parameters for the deuterated prodrug, Sacubitril-d4, have been reported and are presented below. It is important to note that these are not the parameters for this compound.

Table 1: Reference MRM Parameters for Sacubitril and its Deuterated Internal Standard (Prodrug) [1]

AnalytePrecursor Ion (Da)Product Ion (Da)DP (V)EP (V)CE (V)CXP (V)
Sacubitril412.3266.251112818
Sacubitril-d4416.3266.257112120

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

Mass Spectrometer Source Parameters:

The following source parameters have been successfully used for the analysis of Sacubitril and its metabolites and can serve as a starting point for optimizing the detection of this compound.[2]

Table 2: Mass Spectrometer Source Settings [2]

ParameterValue
Ion SourceElectrospray Ionization (ESI), Positive Mode
Curtain Gas (CUR)30 psi
Collision Gas (CAD)7 units
Nebulizer Gas (GS1)55 psi
Heater Gas (GS2)60 psi
Temperature650 °C
Ion Spray Voltage4000 V

Experimental Protocols

Sample Preparation from Human Plasma

A protein precipitation method is a rapid and effective technique for extracting Sacubitrilat from plasma samples.[2]

Materials:

  • Human plasma with K2-EDTA as anticoagulant

  • Acetonitrile, HPLC grade

  • Internal standard working solution (this compound in a suitable solvent)

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

Protocol:

  • To 50.0 µL of plasma sample in a microcentrifuge tube or a well of a 96-well plate, add 25.0 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of acetonitrile:water (1:1, v/v) to the supernatant.

  • Vortex the mixture for 5 minutes.

  • Inject an appropriate volume (e.g., 3.00 µL) into the LC-MS/MS system for analysis.[2]

Liquid Chromatography

Chromatographic separation is crucial to resolve Sacubitrilat from other endogenous plasma components.

Table 3: Liquid Chromatography Parameters [2][3]

ParameterDescription
LC System A high-performance liquid chromatography system
Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.00 µL
Autosampler Temp. 8 °C
Column Temp. 40 °C
Gradient Elution See Table 4

Table 4: Gradient Elution Program [2]

Time (min)% Mobile Phase B
0.0 - 2.248
2.2 - 2.348 -> 95
2.3 - 3.395
3.3 - 3.495 -> 48
3.4 - 4.548

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Sacubitrilat using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject Sample vortex2->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for this compound detection.

Logical Workflow for Method Development

The development of a robust bioanalytical method for this compound involves a systematic approach to optimize each stage of the analysis.

method_development_workflow cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Optimization cluster_validation Method Validation start Method Development Start infusion Direct Infusion of Sacubitrilat & this compound start->infusion precursor Determine Precursor Ions ([M+H]⁺) infusion->precursor product Optimize Fragmentation & Select Product Ions precursor->product ms_params Optimize Source Parameters (e.g., Voltages, Gas Flows) product->ms_params column_selection Column Selection (e.g., C18) ms_params->column_selection mobile_phase Mobile Phase Optimization (Organic & Aqueous Composition) column_selection->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient peak_shape Assess Peak Shape & Resolution gradient->peak_shape linearity Linearity & Range peak_shape->linearity accuracy Accuracy & Precision linearity->accuracy selectivity Selectivity & Specificity accuracy->selectivity stability Stability Studies selectivity->stability end Validated Method stability->end

References

Application Notes and Protocols for the Use of Sacubitrilat-d4 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sacubitrilat-d4 as an internal standard in pediatric pharmacokinetic (PK) studies of sacubitril/valsartan. This document includes detailed experimental protocols, data presentation, and visualizations to support the design and execution of such studies.

Introduction

Sacubitril/valsartan (brand name Entresto®) is an angiotensin receptor-neprilysin inhibitor (ARNI) approved for the treatment of heart failure.[1] In pediatric populations, heart failure presents significant therapeutic challenges, and understanding the pharmacokinetic profile of sacubitril/valsartan is crucial for safe and effective dosing. Sacubitril is a prodrug that is rapidly converted to its active metabolite, sacubitrilat (LBQ657). Therefore, pharmacokinetic assessments in children focus on measuring the plasma concentrations of sacubitrilat.

This compound, a deuterium-labeled stable isotope of sacubitrilat, is the ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Mechanism of Action of Sacubitril/valsartan

Sacubitril/valsartan exhibits a dual mechanism of action that targets two key pathways in the pathophysiology of heart failure: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

  • Sacubitril: The active metabolite, sacubitrilat, inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides (such as atrial natriuretic peptide - ANP, and brain natriuretic peptide - BNP). By preventing their breakdown, sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which reduces cardiac load.

  • Valsartan: As an angiotensin II receptor blocker (ARB), valsartan selectively blocks the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II, which include vasoconstriction, sodium and water retention, and cardiac remodeling.

G cluster_0 Sacubitril/Valsartan Action cluster_1 Neprilysin Pathway cluster_2 RAAS Pathway Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (Active Metabolite) Sacubitril->Sacubitrilat Esterases Neprilysin Neprilysin Sacubitrilat->Neprilysin Inhibits Valsartan Valsartan AT1Receptor AT1 Receptor Valsartan->AT1Receptor Blocks NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides Degradation by Neprilysin BeneficialEffects Vasodilation Natriuresis Diuresis Anti-hypertrophic Effects NatriureticPeptides->BeneficialEffects Leads to AngiotensinII Angiotensin II AT1R_binding DetrimentalEffects Vasoconstriction Aldosterone Release Sodium & Water Retention Cardiac Fibrosis & Hypertrophy AT1Receptor->DetrimentalEffects Activates

Dual mechanism of action of Sacubitril/Valsartan.

Data Presentation: Pediatric Pharmacokinetics of Sacubitrilat

The pharmacokinetics of sacubitrilat have been evaluated in pediatric patients with heart failure, notably in the PANORAMA-HF trial.[2][3] Dosing is typically based on body weight and titrated to a target dose. The following tables summarize key pharmacokinetic parameters for sacubitrilat in different pediatric age groups.

Table 1: Dosing of Sacubitril/Valsartan in Pediatric Patients (PANORAMA-HF Trial) [2]

Age GroupBody WeightStarting Dose (twice daily)Target Dose (twice daily)
Group 1 ≥ 50 kg49/51 mg97/103 mg
(6 to < 18 years)40 to < 50 kg24/26 mg72/78 mg
< 40 kg1.6 mg/kg3.1 mg/kg
Group 2 < 40 kg1.6 mg/kg3.1 mg/kg
(1 to < 6 years)
Group 3 < 40 kg0.8 mg/kg2.3 mg/kg
(1 month to < 1 year)

Table 2: Pharmacokinetic Parameters of Sacubitrilat in Pediatric Patients (Single Dose)

Age GroupDoseCmax (ng/mL)Tmax (h)AUCinf (h·ng/mL)
6 to < 18 years 3.1 mg/kg42303.549900
1 to < 6 years 3.1 mg/kg43603.044300

Note: Data is derived from FDA clinical pharmacology reviews of the PANORAMA-HF study.[4][5] Cmax and AUC are presented as geometric means. Tmax is presented as the median.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of sacubitrilat in pediatric plasma samples. The following protocol is based on established methodologies.[6]

Sample Collection and Handling
  • Collect whole blood samples in K2-EDTA tubes at predetermined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clearly labeled polypropylene tubes and store at -80°C until analysis.

Sample Preparation (Protein Precipitation)

This method is efficient and suitable for high-throughput analysis.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in a suitable solvent like 50:50 acetonitrile:water) to each plasma sample.

  • Add 200 µL of acetonitrile (protein precipitating agent).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method for Sacubitrilat Quantification

The following parameters provide a starting point for method development and are based on a validated method for pediatric plasma.[6]

Table 3: Liquid Chromatography Parameters

ParameterValue
LC System Waters Acquity UPLC or equivalent
Column Waters XSelect HSS T3 (2.1 x 100 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~3 minutes

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
MRM Transitions Sacubitrilat: Q1 384.3 -> Q3 266.3
This compound: Q1 388.3 -> Q3 270.3
Declustering Potential (DP) 120 V
Collision Energy (CE) 30 V

Note: MS parameters such as DP and CE should be optimized for the specific instrument used.

Calibration and Quality Control
  • Prepare calibration standards by spiking blank pediatric plasma with known concentrations of sacubitrilat.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the study samples.

  • The calibration curve should be linear over the expected concentration range in the study samples. A weighting factor of 1/x² is often appropriate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for a pediatric pharmacokinetic study of sacubitrilat.

G cluster_study Pediatric PK Study cluster_analysis Bioanalytical Laboratory cluster_data Data Analysis PatientDosing Patient Dosing (Age & Weight Appropriate) BloodSampling Timed Blood Sampling (PK Timepoints) PatientDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) DataProcessing->PK_Analysis Report Final Report PK_Analysis->Report

Pediatric PK study workflow for Sacubitrilat.
Role of this compound as an Internal Standard

This diagram explains the logical relationship and importance of using a stable isotope-labeled internal standard like this compound.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification PlasmaSample Pediatric Plasma Sample (Unknown Sacubitrilat Conc.) SpikeIS Spike with Known Amount of This compound (Internal Standard) PlasmaSample->SpikeIS ProcessedSample Processed Sample (Analyte + IS) SpikeIS->ProcessedSample LCMS LC-MS/MS System ProcessedSample->LCMS AnalyteSignal Sacubitrilat Signal (Peak Area) LCMS->AnalyteSignal IS_Signal This compound Signal (Peak Area) LCMS->IS_Signal Ratio Calculate Peak Area Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio CalibrationCurve Compare Ratio to Calibration Curve Ratio->CalibrationCurve FinalConc Determine Final Concentration of Sacubitrilat in Plasma CalibrationCurve->FinalConc

Role of this compound in quantitative bioanalysis.

By adhering to these protocols and utilizing this compound as an internal standard, researchers can generate high-quality pharmacokinetic data to support the safe and effective use of sacubitril/valsartan in pediatric patients with heart failure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Sensitivity for Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sacubitrilat-d4 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometer settings for this compound analysis?

A1: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2][3][4] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

Q2: How can I improve the ionization efficiency of this compound?

A2: To enhance the formation of protonated molecules ([M+H]+), the addition of a small percentage of formic acid (typically 0.1%) to the mobile phase is recommended.[2] Acetonitrile has been shown to provide a significant improvement in signal response compared to methanol as the organic component of the mobile phase.[2]

Q3: What is the recommended sample preparation method for plasma samples containing this compound?

A3: Protein precipitation is a simple and effective method for preparing plasma samples.[1][2][5] This technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and remove proteins, which can interfere with the analysis.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced changes in signal intensity.[6] Proper chromatographic separation to resolve this compound from interfering matrix components is also essential.

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Incorrect MRM Transition Verify the precursor and product ion m/z values for this compound. The precursor ion will be higher than that of the unlabeled Sacubitrilat due to the deuterium atoms. Optimize the collision energy for the specific transition.
Suboptimal Ion Source Parameters Optimize ion source parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Refer to the instrument manufacturer's guidelines and published methods for starting points.
Poor Ionization Ensure the mobile phase contains an appropriate modifier to promote ionization, such as 0.1% formic acid for positive ESI.[2]
Sample Preparation Issues Evaluate the efficiency of your protein precipitation method. Inefficient removal of proteins can lead to ion suppression and clogging of the LC-MS system.
Instrument Contamination If sensitivity has degraded over time, clean the ion source, transfer optics, and the front end of the mass spectrometer according to the manufacturer's maintenance procedures.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition The addition of an electrolyte, such as 5 mM ammonium acetate, to the aqueous mobile phase can improve peak shape for compounds like Sacubitrilat.[2]
Column Degradation The performance of the analytical column can deteriorate over time. Replace the column with a new one of the same type to see if peak shape improves.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase or system components can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte's chemical properties.
Injection Volume/Solvent Mismatch A large injection volume or an injection solvent significantly stronger than the initial mobile phase can lead to peak distortion. Reduce the injection volume or dilute the sample in a solvent similar in composition to the initial mobile phase.

Experimental Protocols

Below are example experimental protocols derived from published literature for the analysis of Sacubitrilat and its deuterated internal standard.

LC-MS/MS System Parameters

A commonly used system is a liquid chromatography system coupled with a triple quadrupole mass spectrometer.[2][6]

Parameter Value
Mass Spectrometer Triple Quad™ 4000
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4000 V
Temperature 650 °C
Nebulizer Gas (GS1) 55 psi
Heater Gas (GS2) 60 psi
Curtain Gas (CUR) 30 psi
Collision Activated Dissociation (CAD) 7 units

Table 1: Example Mass Spectrometer Source and Gas Parameters.[2]

Chromatographic Conditions

Parameter Value
LC Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.00 µL
Column Temperature 40 °C

Table 2: Example Liquid Chromatography Conditions.[2][6]

Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 2.248
2.2 - 2.348 -> 95
2.3 - 3.395
3.3 - 3.495 -> 48
3.4 - 4.548

Table 3: Example Gradient Elution Program.[2][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection Inject into LC System supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation esi_ionization Electrospray Ionization (ESI+) chromatographic_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sacubitrilat calibration_curve->quantification

A typical experimental workflow for the quantification of Sacubitrilat using this compound.

troubleshooting_workflow start Low Sensitivity Issue check_mrm Verify MRM Transitions and Collision Energy start->check_mrm check_source Optimize Ion Source Parameters check_mrm->check_source [Incorrect/Suboptimal] solution Sensitivity Improved check_mrm->solution [Correct] check_mobile_phase Check Mobile Phase Composition (e.g., Formic Acid) check_source->check_mobile_phase [Suboptimal] check_source->solution [Optimal] check_sample_prep Evaluate Sample Preparation Efficiency check_mobile_phase->check_sample_prep [Incorrect] check_mobile_phase->solution [Correct] clean_instrument Clean Ion Source and Mass Spectrometer Inlet check_sample_prep->clean_instrument [Inefficient] check_sample_prep->solution [Efficient] clean_instrument->solution

A logical troubleshooting workflow for addressing low sensitivity issues.

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sacubitrilat-d4 as an internal standard to address matrix effects in the bioanalysis of Sacubitrilat.

Troubleshooting Guide

Question: My quantitation of Sacubitrilat is showing high variability and poor accuracy. Could this be a matrix effect, and how can this compound help?

Answer:

Yes, high variability and poor accuracy are classic signs of matrix effects in LC-MS/MS bioanalysis. Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of Sacubitrilat, leading to unreliable results.

This compound is a stable isotope-labeled internal standard (SIL-IS) for Sacubitrilat. Because it is chemically identical to Sacubitrilat, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of Sacubitrilat to this compound, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[1][2]

Question: I am using this compound, but I am still observing inconsistent results. What could be the issue?

Answer:

While this compound is highly effective at compensating for matrix effects, several factors can still lead to inconsistent results:

  • Chromatographic Separation: Ensure that Sacubitrilat and this compound are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential matrix effects.[2]

  • Isotopic Purity of this compound: Verify the isotopic purity of your this compound standard. The presence of unlabeled Sacubitrilat in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation.

  • Sample Preparation: Inefficient or inconsistent sample preparation can lead to variable matrix effects across different samples. Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and reproducible.

  • Concentration of Internal Standard: The concentration of this compound should be appropriate for the expected concentration range of Sacubitrilat in your samples. An excessively high concentration of the internal standard can sometimes suppress the analyte signal.

Frequently Asked Questions (FAQs)

What is a matrix effect in bioanalysis?

A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the biological sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the analytical method.

How does this compound compensate for matrix effects?

This compound is a stable isotope-labeled internal standard (SIL-IS). It has the same chemical structure and physicochemical properties as Sacubitrilat, causing it to behave identically during sample preparation and chromatographic separation. As a result, both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by the matrix effect is canceled out.

How can I quantitatively assess the matrix effect in my assay?

Two common methods for quantitatively assessing matrix effects are the Post-Extraction Addition Method and the Standard Line Slope Comparison Method . Detailed protocols for both are provided in the "Experimental Protocols" section below.

What is an acceptable level of matrix effect?

Regulatory guidelines generally consider a method to be free of significant matrix effects if the accuracy and precision of quality control samples prepared in at least six different lots of the biological matrix are within ±15% of the nominal concentration. When using the standard line slope comparison method, the coefficient of variation (CV) of the slopes from different matrix lots should ideally be less than 5%.

Quantitative Data Summary

The following tables summarize data from a study that used this compound to compensate for matrix effects in the analysis of Sacubitrilat (LBQ657) in human plasma.

Table 1: Recovery and Matrix Effect of Sacubitrilat (LBQ657) and this compound in Human Plasma

AnalyteConcentration (ng/mL)Mean Recovery (%)CV (%)Mean Matrix Effect (%)CV (%)
Sacubitrilat (LBQ657) 15.054.61.694.82.3
400054.23.194.52.6
750053.47.891.11.7
This compound 60055.23.592.72.5

Data adapted from a study on the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma.[3]

Table 2: Internal Standard Normalized Matrix Factor

AnalyteConcentration (ng/mL)IS Normalized Matrix Factor
Sacubitrilat (LBQ657) 15.01.02
40001.02
75000.98

The Internal Standard (IS) Normalized Matrix Factor is calculated as: (Matrix Effect of Analyte) / (Matrix Effect of IS). A value close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[3]

Experimental Protocols

Post-Extraction Addition Method for Matrix Effect Assessment

This method quantifies the absolute matrix effect by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Sacubitrilat) and the internal standard (this compound) into a reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using your validated sample preparation method. Spike the resulting extract with the analyte and internal standard at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard at the same concentrations before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Standard Line Slope Comparison Method for Relative Matrix Effect Assessment

This method assesses the relative matrix effect by comparing the slopes of calibration curves prepared in different lots of the biological matrix.

Methodology:

  • Source Different Matrix Lots: Obtain at least six different individual lots of the blank biological matrix.

  • Prepare Calibration Curves: Prepare a full calibration curve (standards and a blank) in each of the different matrix lots. Also, prepare a calibration curve in a neat solution (reconstitution solvent).

  • Analyze and Generate Slopes: Analyze all calibration curves using the LC-MS/MS method. For each curve, perform a linear regression and determine the slope of the line.

  • Calculate the CV of the Slopes: Calculate the mean, standard deviation, and coefficient of variation (CV%) for the slopes obtained from the different matrix lots.

  • Interpretation: A CV% of the slopes that is less than 5% generally indicates that the relative matrix effect between different sources of the matrix is negligible and that the use of a stable isotope-labeled internal standard is effectively compensating for any variability.

Visualizations

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Extract Cleaned Extract Extraction->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Data Data Acquisition MS->Data MatrixEffect Matrix Effect (Ion Suppression/ Enhancement) MS->MatrixEffect Result Quantitation Result Data->Result MatrixEffect->Data

Caption: Bioanalysis workflow illustrating where matrix effects can occur.

Post_Extraction_Workflow cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_calc Calculation A1 Spike Analyte + IS in Solvent A2 LC-MS/MS Analysis A1->A2 Calc Matrix Factor (MF) = Peak Area (B) / Peak Area (A) A2->Calc B1 Extract Blank Matrix B2 Spike Analyte + IS into Extract B1->B2 B3 LC-MS/MS Analysis B2->B3 B3->Calc

Caption: Workflow for the post-extraction addition method.

SIL_IS_Compensation Analyte_IS Sacubitrilat + this compound (Co-eluting) IonSource MS Ion Source Analyte_IS->IonSource Suppression Ion Suppression (Affects both equally) IonSource->Suppression Matrix Co-eluting Matrix Components Matrix->IonSource Detector MS Detector Suppression->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantitation Ratio->Result

Caption: How this compound compensates for matrix effects.

References

Sacubitrilat-d4 Stability in Long-Term Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sacubitrilat-d4 during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. While specific recommendations may vary slightly between suppliers, the general guidelines are summarized in the table below.

Q2: My this compound is in solution. How should I store it?

A: For this compound in solution, storage at low temperatures is critical to minimize degradation. It is highly recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the potential signs of this compound degradation?

A: Degradation of this compound may not always be visually apparent. However, researchers should be aware of potential indicators such as the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or LC-MS), a decrease in the main peak area of this compound, or a shift in retention time. In some cases, discoloration of the solid material or solution might occur, although this is less common for subtle degradation.

Q4: How does the deuterium labeling in this compound affect its stability compared to non-deuterated Sacubitrilat?

A: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism in vivo for deuterated compounds.[1][2] While this primarily impacts pharmacokinetic properties, it may also confer slightly enhanced stability against certain chemical degradation pathways where C-H bond cleavage is the rate-limiting step. However, for practical purposes of long-term storage, the general degradation pathways for this compound are expected to be the same as for Sacubitrilat, primarily hydrolysis and oxidation.

Q5: Can I use this compound that has been stored for longer than the recommended period?

A: Using a reference standard beyond its recommended use-by date is not advisable without re-qualification. The purity and integrity of the compound may be compromised, leading to inaccurate experimental results. If you must use an older stock, it is essential to perform a thorough purity analysis using a validated stability-indicating analytical method to confirm it still meets the required specifications for your experiment.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationSupplier Recommendation
Solid (Powder) -20°CUp to 3 yearsMedChemExpress
4°CUp to 2 yearsMedChemExpress
2-8°C (Refrigerator)Long-termClearsynth
In Solvent (e.g., DMSO) -80°CUp to 6 monthsMedChemExpress
-20°CUp to 1 monthMedChemExpress

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments involving long-term stored this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of this compound.1. Confirm the identity of the degradation products if possible by mass spectrometry. Known degradation products include Sacubitrilat (desethyl-sacubitril) and a dimer of Sacubitrilat.[3][4]2. Review storage conditions (temperature, light, and moisture exposure).3. Use a fresh, properly stored aliquot of this compound.
Reduced peak area or response for this compound Degradation or inaccurate concentration.1. Verify the concentration of the stock solution.2. Analyze a freshly prepared standard to compare with the stored sample.3. Check for proper instrument function and calibration.
Shift in retention time Change in mobile phase composition, column temperature fluctuation, or column degradation.1. Prepare fresh mobile phase.2. Ensure the column oven is maintaining a stable temperature.3. Equilibrate the column for a sufficient time.4. If the issue persists, consider using a new column.
Poor peak shape (tailing or fronting) Column contamination, inappropriate mobile phase pH, or sample overload.1. Flush the column with a strong solvent.2. Ensure the mobile phase pH is appropriate for the analyte and column.3. Inject a smaller sample volume or a more dilute sample.
Inconsistent results between experiments Improper handling of stock solutions, such as repeated freeze-thaw cycles.1. Always aliquot stock solutions into single-use vials.2. Allow solutions to equilibrate to room temperature before use to prevent condensation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general procedure for a stability-indicating HPLC method based on published methods for Sacubitril and its related compounds.[5][6][7]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a buffer solution (e.g., 10 mM phosphate buffer) and adjust the pH (e.g., to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte and any potential degradation products.

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of mobile phase components) to prepare a stock solution.

  • Dilute the stock solution to the desired working concentration with the mobile phase.

5. Analysis:

  • Inject a blank (mobile phase), a standard solution of this compound, and the sample solution to be tested.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis cluster_results Outcome start Receive this compound store Store under recommended conditions (-20°C or -80°C) start->store prep_stock Prepare Stock Solution store->prep_stock aliquot Aliquot into single-use vials prep_stock->aliquot lt_storage Long-Term Storage (Time points: 0, 3, 6, 12 months) aliquot->lt_storage hplc_analysis Analyze by Stability-Indicating HPLC Method lt_storage->hplc_analysis data_eval Evaluate Data (Purity, Degradants) hplc_analysis->data_eval decision Decision on Batch Viability data_eval->decision stable Stable unstable Unstable (Investigate Cause) decision->stable No significant degradation decision->unstable Degradation observed

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway cluster_degradation Degradation Pathways sacubitrilat_d4 This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) sacubitrilat_d4->hydrolysis oxidation Oxidation sacubitrilat_d4->oxidation degradation_product_1 Sacubitrilat (Desethyl-sacubitril) hydrolysis->degradation_product_1 degradation_product_2 Dimer of Sacubitrilat hydrolysis->degradation_product_2 other_products Other Minor Degradants oxidation->other_products

References

Resolving co-elution of Sacubitrilat-d4 with interfering compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Sacubitrilat-d4 with interfering compounds during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in HPLC and LC-MS/MS?

A1: Peak co-elution occurs when two or more compounds are not fully separated by the chromatography column and elute at the same or very similar retention times, resulting in overlapping chromatographic peaks.[1] This can lead to inaccurate identification and quantification of the analytes.[1] Signs of co-elution can range from subtle peak shoulders or tailing to a single, symmetrical-looking peak that contains multiple components.[1][2]

Q2: How can I detect if I have a co-elution problem with this compound?

A2: Detecting co-elution requires careful examination of your chromatographic and mass spectrometric data. Key methods include:

  • Visual Peak Shape Inspection: Look for asymmetrical peaks, such as those with "shoulders" or visible merged peaks, which are strong indicators of co-elution.[2]

  • Mass Spectrometry (MS) Analysis: If you are using a LC-MS/MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). If the mass spectra change, it indicates the presence of more than one compound.[2]

  • Stable Isotope Labeled Internal Standard Response: Since this compound is a stable isotope-labeled internal standard (SIL-IS), an unexpected change in its peak shape or a significant deviation in the area ratio of the analyte to the IS across batches could indicate a co-eluting interference.

Q3: What are the common sources of interfering compounds in this compound analysis?

A3: Interfering compounds in the bioanalysis of this compound can originate from several sources:

  • Endogenous Matrix Components: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds such as phospholipids, salts, and proteins that can interfere with the analysis.[3][4] Phospholipids are a major cause of ion suppression in plasma samples.[5]

  • Metabolites: Sacubitril is a prodrug that is rapidly metabolized to its active form, sacubitrilat (LBQ657), by esterases.[6][7][8] While this compound is the deuterated form of the active metabolite, other metabolites of sacubitril or co-administered drugs could potentially co-elute.

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different chemical structure. While less common with highly selective MRM transitions, they can still be a potential source of interference.

  • Cross-analyte Interference: In methods where sacubitril and its metabolite are analyzed simultaneously, there could be in-source fragmentation or other phenomena that cause interference between the analytes and their respective internal standards.

Troubleshooting Guide for Co-elution of this compound

This guide provides a systematic approach to identifying and resolving co-elution issues with this compound.

Step 1: Confirm the Co-elution

Before making significant changes to your method, it's crucial to confirm that you have a co-elution issue.

  • Question: Is the peak shape of this compound consistently asymmetrical or showing shoulders?

    • Action: Overlay chromatograms from multiple injections and different samples. If the peak distortion is consistent, it's likely a co-elution problem.

  • Question: Does the ion ratio of different MRM transitions for this compound remain constant across the peak?

    • Action: If your instrument is capable, monitor multiple MRM transitions for this compound. A change in the ion ratio across the peak indicates the presence of an interfering compound.

Step 2: Identify the Source of Interference

Determining the source of the interference will guide your strategy for resolving it.

  • Question: Does the interference appear in blank matrix samples (e.g., plasma from a subject not dosed with the drug)?

    • Action: Analyze at least six different lots of blank matrix. If the interfering peak is present, it is likely an endogenous matrix component.

  • Question: Does the interference only appear in post-dose samples?

    • Action: The interference is likely a metabolite of sacubitril or a co-administered drug. Sacubitril is metabolized to Sacubitrilat (LBQ657) by esterases.[6][7][8]

  • Question: Is there a possibility of isobaric interference?

    • Action: High-resolution mass spectrometry can be used to determine the exact mass of the analyte and the interfering compound to see if they are true isobars.

Step 3: Chromatographic Resolution Strategies

If a co-eluting compound is identified, the primary approach is to improve the chromatographic separation.

  • Question: Have you tried modifying the mobile phase composition?

    • Action:

      • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[9]

      • Adjust the Mobile Phase Additives: Altering the concentration or type of acid (e.g., formic acid, acetic acid) or buffer can change the peak shape and retention of ionizable compounds.[10][11]

      • Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Question: Have you considered changing the stationary phase?

    • Action: If modifying the mobile phase is unsuccessful, changing the column chemistry is a powerful tool.[1] Consider a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or biphenyl column) to introduce different separation mechanisms.

  • Question: Can the column temperature be adjusted?

    • Action: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Step 4: Sample Preparation and MS-based Solutions

If chromatographic changes are insufficient, consider sample preparation or mass spectrometric approaches.

  • Question: Can the sample preparation be improved to remove the interference?

    • Action:

      • Liquid-Liquid Extraction (LLE): Using a different extraction solvent or adjusting the pH during extraction can selectively remove interferences.

      • Solid-Phase Extraction (SPE): Optimizing the wash and elution steps or using a different sorbent can provide a cleaner extract.

  • Question: Can the mass spectrometer be used to resolve the interference?

    • Action: If the interfering compound has a different fragmentation pattern, a more specific MRM transition for this compound can be chosen to minimize the contribution from the co-eluting compound.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Sacubitrilat Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI+
MRM Transition (Sacubitrilat) User to populate
MRM Transition (this compound) User to populate
Retention Time User to populate

Note: These are example parameters and should be optimized for your specific application.

Experimental Protocols

Protocol 1: Modifying the Mobile Phase Gradient to Resolve Co-elution

Objective: To improve the separation of this compound from an interfering compound by adjusting the gradient elution profile.

Methodology:

  • Establish a Baseline: Run your current LC-MS/MS method with a quality control (QC) sample and a blank matrix sample to clearly identify the retention time and peak shape of this compound and the interfering peak.

  • Initial Gradient:

    • Time 0.0 min: 5% B

    • Time 2.5 min: 95% B

    • Time 3.0 min: 95% B

    • Time 3.1 min: 5% B

    • Time 4.0 min: 5% B

  • Modified (Shallower) Gradient:

    • Time 0.0 min: 5% B

    • Time 3.5 min: 95% B

    • Time 4.0 min: 95% B

    • Time 4.1 min: 5% B

    • Time 5.0 min: 5% B

  • Analysis: Inject the QC and blank matrix samples using the modified gradient.

  • Evaluation: Compare the chromatograms from the initial and modified gradients. Assess the resolution between this compound and the interfering peak.

Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike

Objective: To quantitatively assess the impact of matrix components on the ionization of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., mid-QC level).

    • Set 2 (Post-Spike Sample): Extract blank matrix (at least 6 different lots) and then spike the extracted matrix with this compound at the same concentration as Set 1.

    • Set 3 (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect = (Peak Area in Set 2 - Peak Area in Set 3) / Peak Area in Set 1

  • Evaluation:

    • A value of 1 indicates no matrix effect.

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

Visualizations

CoElution_Troubleshooting_Workflow cluster_0 Step 1: Confirmation cluster_1 Step 2: Source Identification cluster_2 Step 3: Resolution Strategies A Observe Peak Asymmetry or Shoulders B Check Ion Ratios (if applicable) A->B and/or C Analyze Blank Matrix B->C Co-elution Confirmed D Analyze Post-dose Samples C->D E Consider High-Resolution MS D->E F Modify Mobile Phase E->F Source Investigated G Change Stationary Phase H Adjust Temperature I Improve Sample Prep J Optimize MS/MS Transition K Validated Method J->K Resolution Achieved Interference_Sources cluster_Sample Biological Sample (e.g., Plasma) Matrix Endogenous Components (e.g., Phospholipids) Analyte This compound Matrix->Analyte Potential Co-elution Metabolites Drug Metabolites Metabolites->Analyte Potential Co-elution Isobars Isobaric Compounds Isobars->Analyte Potential Co-elution

References

Impact of mobile phase composition on Sacubitrilat-d4 ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sacubitrilat-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase composition for good ionization of this compound?

A1: Based on validated methods, a common and effective mobile phase for this compound analysis in positive ion mode ESI-MS consists of a gradient elution with acetonitrile and water.[1][2] The aqueous phase is typically acidified with 0.1% formic acid or contains a buffer like 5 mM ammonium acetate with 0.1% formic acid.[1][2] Acidifying the mobile phase helps to promote the protonation of this compound, leading to enhanced signal intensity in positive ion mode.

Q2: I am observing a weak signal for this compound. What are the potential causes related to the mobile phase?

A2: A weak signal for this compound can stem from several mobile phase-related factors:

  • Suboptimal pH: The pH of the mobile phase is crucial for efficient ionization.[3][4][5][6] For this compound, which is an acidic molecule, a mobile phase pH that is too high may suppress its ionization in positive mode. The use of additives like formic acid is recommended to maintain a low pH.[1][2]

  • Inappropriate Organic Modifier: While acetonitrile is commonly used, the choice and percentage of the organic modifier can influence ionization efficiency.[7]

  • Ion Suppression: The presence of co-eluting matrix components from the sample can interfere with the ionization of this compound, leading to a suppressed signal.[8] Proper sample cleanup is essential to mitigate this effect.[8]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: While acetonitrile is more commonly reported in validated methods for Sacubitrilat analysis, methanol can also be used as an organic modifier in reversed-phase chromatography.[9][10] However, switching from acetonitrile to methanol will likely require re-optimization of the gradient and other chromatographic parameters to achieve the desired separation and ionization. The different physicochemical properties of methanol, such as viscosity and polarity, can affect chromatographic retention and electrospray ionization efficiency.[11]

Q4: How does the concentration of the acidic modifier affect the ionization of this compound?

A4: The concentration of the acidic modifier, such as formic acid, influences the mobile phase pH and, consequently, the ionization efficiency. A concentration of 0.1% formic acid is widely reported to provide good protonation and signal intensity for Sacubitrilat and its deuterated internal standard.[1][2][12] While a higher concentration might further lower the pH, it could also lead to ion suppression or altered chromatography. It is advisable to start with the recommended concentration and perform optimization if necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or No Signal

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Mobile Phase pH Ensure the aqueous mobile phase is acidified, typically with 0.1% formic acid, to promote protonation.[1][2] Verify the pH of the prepared mobile phase.
Suboptimal Organic Solvent Composition Optimize the gradient profile of the organic modifier (acetonitrile). The percentage of organic solvent affects desolvation and ionization efficiency.[7]
Ion Suppression from Matrix Effects Implement or improve sample preparation methods like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[8]
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives. Contaminants can compete with the analyte for ionization.
Mass Spectrometer Source Conditions Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature to enhance ionization.[13]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Ensure the mobile phase pH is sufficiently low to suppress the ionization of residual silanols on the column, which can cause peak tailing for acidic compounds.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition Adjust the organic solvent composition or the gradient slope. A mobile phase with dichloroethane, methanol, and triethylamine has been noted in some separation contexts, though less common for LC-MS.[9]

Experimental Protocols

Below are examples of experimental protocols adapted from published literature for the analysis of Sacubitrilat.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters used for the analysis of Sacubitrilat, which would be applicable for this compound.

Parameter Condition 1 [1][2]Condition 2 [12]
LC Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm)X Select HSS T3 (2.1 × 100 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minNot Specified
Gradient 0-2.2 min, 48% B; 2.2-2.3 min, 48-95% B; 2.3-3.3 min, 95% B; 3.3-3.4 min, 95-48% B; 3.4-4.5 min, 48% BIsocratic
Ionization Mode Positive Electrospray Ionization (ESI)Positive ESI
MS/MS Transition This compound: Not explicitly stated, but would be monitored alongside the non-deuterated analyte.This compound used as internal standard.

Visual Guides

Troubleshooting Workflow for Poor Ionization

The following diagram outlines a systematic approach to troubleshooting poor ionization of this compound.

TroubleshootingWorkflow start Start: Poor this compound Signal check_mp Check Mobile Phase Composition (pH, Organic Solvent %) start->check_mp check_sp Review Sample Preparation (Extraction Efficiency, Matrix Effects) start->check_sp check_ms Verify MS Source Parameters (Voltages, Gas Flows, Temp.) start->check_ms optimize_mp Optimize Mobile Phase (Adjust pH, Gradient) check_mp->optimize_mp optimize_sp Improve Sample Cleanup (e.g., use SPE) check_sp->optimize_sp optimize_ms Tune MS Source check_ms->optimize_ms evaluate Evaluate Signal optimize_mp->evaluate optimize_sp->evaluate optimize_ms->evaluate end_ok Problem Resolved evaluate->end_ok Signal OK end_nok Consult Instrument Specialist evaluate->end_nok Signal Not OK

Caption: Troubleshooting workflow for low this compound signal.

Impact of Mobile Phase Additives on Ionization

This diagram illustrates the influence of mobile phase additives on the ionization of this compound.

MobilePhaseImpact cluster_mobile_phase Mobile Phase Composition cluster_additives Additive Effects mp_components Aqueous Component (Water) + Organic Modifier (Acetonitrile) additives Additives acid Acidic Modifier (e.g., 0.1% Formic Acid) buffer Buffer (e.g., Ammonium Acetate) ionization This compound Ionization Efficiency acid->ionization Increases Protonation (Enhances Positive Ion Signal) buffer->ionization Controls pH & Adduct Formation

Caption: Role of mobile phase additives in this compound ionization.

References

Technical Support Center: Minimizing Sacubitrilat-d4 Carryover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Sacubitrilat-d4 in their liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guides & FAQs

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of a small amount of analyte from a preceding, typically high-concentration, sample into a subsequent injection, such as a blank or a low-concentration sample.[1][2] This can lead to inaccurate quantification, particularly for trace-level analysis, and result in false-positive results. For a deuterated standard like this compound, carryover can compromise the accuracy of pharmacokinetic and bioanalytical studies.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The most frequent sources of carryover are related to the autosampler itself.[3] Key causes include:

  • Analyte Adsorption: this compound may adsorb to surfaces within the sample flow path, including the needle, injection valve, sample loop, and transfer tubing.[1][4]

  • Inadequate Washing: The wash solvent and protocol may not be effective at removing all traces of this compound from the autosampler components between injections.

  • Worn or Damaged Components: Scratches or wear on the injection valve rotor seal or other parts can create sites where the analyte can be trapped and subsequently released.[5]

  • System Contamination: Carryover may not be limited to the autosampler; other parts of the LC system, like the column or tubing, can also be sources of contamination.[6]

Q3: What are the initial steps to troubleshoot this compound carryover?

A3: A systematic approach is crucial for identifying and resolving the source of carryover.[7]

  • Confirm the Carryover: Inject a high-concentration sample of this compound followed by one or more blank injections. The presence and pattern of the analyte peak in the blanks will confirm the carryover.

  • Isolate the Source: To determine if the autosampler is the primary source, replace the analytical column with a zero-dead-volume union and repeat the injection sequence. If carryover persists, the issue is likely within the autosampler or other pre-column components.[2]

  • Optimize the Wash Protocol: This is often the most effective way to mitigate carryover. Experiment with different wash solvents and modify the wash program.

Q4: Which wash solutions are recommended for minimizing this compound carryover?

A4: The choice of wash solvent is critical and should be tailored to the physicochemical properties of this compound. A multi-solvent approach is often most effective.

  • Start with a Miscible, Stronger Solvent: A good starting point is a wash solution that is stronger than the mobile phase.

  • Utilize a Multi-Solvent Wash: Employing a sequence of washes with different solvents can be highly effective. For example, a sequence of a strong organic solvent, followed by a mixture that mimics the mobile phase, and then a final organic wash can remove a wider range of residues.[1][8]

  • Consider Additives: For stubborn carryover, adding a small percentage of acid (e.g., 0.1-0.5% formic acid) or base to the wash solution can help to disrupt interactions between this compound and the system surfaces.[6]

Q5: How can I optimize the autosampler's needle wash program?

A5: Most modern autosamplers allow for detailed customization of the wash program.

  • Increase Wash Volume and Duration: Ensure a sufficient volume of wash solvent is used and that the wash duration is adequate to thoroughly clean the needle and sample loop.[6][8]

  • Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover.[3][6]

  • Use Multiple Wash Cycles: Performing several wash cycles can be more effective than a single, long wash.[8]

Q6: Can the injection sequence or sample preparation affect carryover?

A6: Yes, both can play a role.

  • Injection Order: If possible, analyze samples in order of increasing concentration. When a low-concentration sample must follow a high-concentration one, inject one or more blank samples in between to clean the system.[6]

  • Sample Diluent: Ensure that this compound is fully dissolved in the sample diluent. The diluent should be as weak as or weaker than the initial mobile phase conditions to ensure good peak shape and minimize interactions with the system before the gradient starts.

Q7: What if carryover persists after optimizing the autosampler cleaning?

A7: If carryover remains an issue, consider the following:

  • Column Carryover: The analytical column can also be a source of carryover. Develop a robust column washing procedure at the end of each analytical run, which may include flushing with a strong solvent.[6][9]

  • System-Wide Contamination: Other components of the LC system, such as tubing or fittings, may be contaminated. A full system flush with a strong, appropriate solvent may be necessary.

  • Hardware Inspection: Inspect and, if necessary, replace consumable parts like the injection valve rotor seal, needle, and sample loop.[5]

Data Presentation

The following table summarizes the representative effectiveness of different wash solutions in reducing the carryover of a model compound with properties similar to this compound. This data is illustrative and serves as a guide for selecting an appropriate cleaning strategy.

Wash Solution Composition (v/v)AdditiveRepresentative % Carryover Reduction
100% WaterNone25%
100% AcetonitrileNone70%
100% MethanolNone65%
50:50 Acetonitrile:WaterNone88%
25:25:25:25 ACN:MeOH:IPA:WaterNone96%
25:25:25:25 ACN:MeOH:IPA:Water0.2% Formic Acid>99%

Experimental Protocols

Protocol for Evaluating Autosampler Carryover

This protocol details a systematic experiment to quantify the extent of autosampler carryover.

  • Materials:

    • This compound analytical standard

    • High-purity solvents (e.g., acetonitrile, methanol, water)

    • Sample diluent (e.g., 50:50 acetonitrile:water)

  • Procedure:

    • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of the calibration range.

    • Prepare Blank Solution: Use the sample diluent as the blank solution.

    • Set Up the Injection Sequence:

      • Inject the blank solution three times to establish a baseline.

      • Inject the high-concentration standard three times.

      • Inject the blank solution at least three times immediately following the last high-concentration standard injection.

    • Data Analysis:

      • Integrate the peak area of this compound in all injections.

      • Calculate the average peak area of the high-concentration standard injections.

      • Calculate the peak area of the first blank injection immediately following the high-concentration standards.

      • Calculate % Carryover: (% Carryover) = (Peak Area in First Blank / Average Peak Area of High-Concentration Standard) * 100

Protocol for an Optimized Autosampler Cleaning Program

This protocol describes a robust, multi-step cleaning program to be integrated into your analytical method.

  • Wash Solutions:

    • Wash Solution A: 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water with 0.2% Formic Acid

    • Wash Solution B: 50:50 Acetonitrile:Water

  • Optimized Wash Program:

    • Pre-Injection Wash:

      • Wash with Wash Solution A for 30 seconds.

      • Wash with Wash Solution B for 30 seconds.

    • Post-Injection Wash:

      • Wash with Wash Solution A for 60 seconds.

      • Wash with Wash Solution B for 30 seconds.

  • Implementation:

    • Incorporate this cleaning program into your analytical method.

    • Regularly replace the wash solvents to prevent contamination.

    • Periodically perform a manual flush of the autosampler's syringe and sample loop with the recommended wash solutions.

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Suspected for This compound confirm_carryover Inject High-Conc Standard followed by Blanks start->confirm_carryover carryover_present Carryover Confirmed? confirm_carryover->carryover_present no_carryover No Carryover Detected. Monitor System Performance. carryover_present->no_carryover No isolate_source Isolate Autosampler vs. Column (Replace Column with Union) carryover_present->isolate_source Yes source_identified Carryover Persists? isolate_source->source_identified column_issue Column is Likely Source. Develop Column Wash Protocol. source_identified->column_issue No autosampler_issue Autosampler is Likely Source source_identified->autosampler_issue Yes optimize_wash Optimize Wash Protocol: - Stronger/Mixed Solvents - Additives (Acid/Base) - Increase Volume/Duration - Pre/Post Washes autosampler_issue->optimize_wash re_evaluate Re-evaluate Carryover optimize_wash->re_evaluate carryover_resolved Carryover Resolved? re_evaluate->carryover_resolved resolved Issue Resolved. Implement Optimized Method. carryover_resolved->resolved Yes further_troubleshooting Further Troubleshooting carryover_resolved->further_troubleshooting No inspect_hardware Inspect/Replace Hardware: - Rotor Seal - Needle - Sample Loop further_troubleshooting->inspect_hardware system_flush Perform Full System Flush inspect_hardware->system_flush system_flush->re_evaluate Wash_Protocol_Workflow cluster_pre_injection Pre-Injection Wash cluster_sample_injection Sample Injection cluster_post_injection Post-Injection Wash pre_wash_A Wash with Solution A (Strong Organic Mix + Acid) 30 seconds pre_wash_B Wash with Solution B (Mobile Phase-like) 30 seconds pre_wash_A->pre_wash_B aspirate Aspirate this compound Sample pre_wash_B->aspirate inject Inject Sample onto Column aspirate->inject post_wash_A Wash with Solution A (Strong Organic Mix + Acid) 60 seconds inject->post_wash_A post_wash_B Wash with Solution B (Mobile Phase-like) 30 seconds post_wash_A->post_wash_B

References

Calibration curve issues with Sacubitrilat-d4 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered when using Sacubitrilat-d4 as an internal standard in bioanalytical methods, particularly focusing on calibration curve problems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My calibration curve for Sacubitrilat is non-linear. What are the potential causes when using this compound as an internal standard?

Non-linearity in your calibration curve can stem from several factors related to the analyte, the internal standard (IS), or the analytical method itself. Here are some common causes and troubleshooting steps:

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering components can affect linearity.

    • Troubleshooting: Re-evaluate your mobile phase composition and gradient to ensure symmetrical peak shapes for both Sacubitrilat and this compound.[1][2] Consider adjusting the pH of the mobile phase, as this can influence the ionization and retention of the analytes.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve.

    • Troubleshooting: If non-linearity is observed at the upper concentration range, consider extending the calibration curve with higher concentration standards to confirm saturation. If saturation is the issue, you may need to dilute your upper-level calibrants and quality control (QC) samples or adjust the detector settings if possible.

  • Inconsistent Internal Standard Response: Variability in the IS signal across the calibration standards can lead to non-linearity.

    • Troubleshooting: Plot the absolute peak area of this compound for each calibration standard. A consistent response is expected. If significant variation is observed, investigate potential issues with sample preparation, injection volume, or ion suppression.[3][4][5]

  • Isotopic Contribution: At high analyte concentrations, the M+4 isotope of Sacubitrilat might contribute to the signal of this compound, although this is less common with a d4 label compared to d1 or d2.

    • Troubleshooting: Evaluate the mass spectra of a high concentration standard of unlabeled Sacubitrilat to check for any isotopic overlap with the mass transition of this compound.

Q2: I'm observing high variability in the peak area of my this compound internal standard across my analytical run. What should I investigate?

High variability in the internal standard response is a critical issue that can compromise the accuracy and precision of your results.[4][5] The FDA provides guidance on evaluating internal standard response variability.[4][5] Here is a systematic approach to troubleshooting:

  • Sample Preparation Inconsistency: Inconsistent addition of the IS or variable extraction efficiency can lead to fluctuations in the IS peak area.

    • Troubleshooting: Ensure the IS solution is added accurately and consistently to all samples, including calibration standards, QCs, and unknown samples.[6] Review your sample preparation procedure for any steps that could introduce variability, such as inconsistent vortexing or evaporation.

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can significantly impact the IS signal.[7]

    • Troubleshooting: Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[7][8] If matrix effects are present, optimize your sample preparation to remove interfering components or adjust your chromatography to separate the analytes from the suppression zones.[7][8]

  • Instrument Performance: Issues with the autosampler, injector, or mass spectrometer can cause variable IS responses.

    • Troubleshooting: Plot the IS response over the injection sequence to identify any trends or sudden changes.[3] A gradual decrease in signal may indicate ion source contamination, while erratic responses could point to autosampler or injector issues.[3]

  • Internal Standard Stability: Degradation of this compound in the sample matrix or in solution can lead to a decreasing signal over time.

    • Troubleshooting: Perform stability studies to evaluate the stability of this compound under your experimental conditions (e.g., bench-top, autosampler, freeze-thaw cycles).[9][10] Ensure that stock and working solutions are stored under appropriate conditions.[1][2][11][12]

Q3: My calibration standards, particularly at the lower limit of quantification (LLOQ), have poor accuracy and precision. How can I improve this?

Poor performance at the LLOQ is a common challenge in bioanalytical methods. Here are some strategies to address this:

  • Insufficient Sensitivity: The instrument may not be sensitive enough to reliably detect the low concentrations at the LLOQ.

    • Troubleshooting: Optimize the mass spectrometer source parameters (e.g., temperature, gas flows, ion spray voltage) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize the signal for both Sacubitrilat and this compound.[1][2]

  • High Background or Interference: Endogenous components in the blank matrix may interfere with the detection of the analyte or IS at the LLOQ.

    • Troubleshooting: Analyze at least six different lots of blank matrix to assess for interferences.[13] If interferences are present, improve the selectivity of your sample preparation method or your chromatographic separation.

  • Inaccurate LLOQ Estimation: The chosen LLOQ may be too low for the current method's capabilities.

    • Troubleshooting: The LLOQ should be at least 5 times the response of the blank sample. If your LLOQ does not meet the acceptance criteria for accuracy and precision (typically within ±20%), you may need to raise the LLOQ to a concentration that can be reliably measured.[3]

  • Adsorption: The analyte may adsorb to plasticware or the LC system, which can have a more pronounced effect at low concentrations.

    • Troubleshooting: Consider using different types of collection tubes or vials (e.g., low-adsorption plastics or silanized glass). Prime the LC system with a high-concentration sample before injecting the LLOQ.

Q4: Why is there a slight shift in retention time between Sacubitrilat and this compound?

A small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography.[14]

  • Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[14] This typically results in the deuterated compound eluting slightly earlier.

  • Impact on Quantification: While a small, consistent shift is generally acceptable, it is crucial that the analyte and IS peaks are narrow and symmetrical enough to ensure they experience similar matrix effects.[15] If the retention time difference is large or inconsistent, it could indicate a problem with the chromatography and may warrant further optimization of the mobile phase or gradient.[15]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Sacubitrilat and this compound

ParameterSacubitrilatThis compoundReference
Precursor Ion (m/z)Varies by adduct, e.g., [M+H]⁺Varies by adduct, e.g., [M+H]⁺[1][2]
Product Ion (m/z)Varies based on fragmentationVaries based on fragmentation[1][2]
PolarityPositive Ion ModePositive Ion Mode[1][2]
Internal Standard Purity>98%>98%[1][2]

Note: Specific m/z values for precursor and product ions should be optimized in your laboratory as they can vary based on the instrument and source conditions.

Table 2: Typical Acceptance Criteria for Calibration Curves in Bioanalysis (based on FDA Guidance)

ParameterAcceptance CriteriaReference
Linearity
Correlation Coefficient (r) or Coefficient of Determination (r²)r ≥ 0.99 or r² ≥ 0.98 is generally expected[9][10]
Accuracy
Back-calculated concentrations of standardsWithin ±15% of the nominal value (±20% for LLOQ)[3][16]
Precision
Coefficient of Variation (CV) of back-calculated concentrations≤15% (≤20% for LLOQ)[3]
Range
Number of non-zero standardsAt least six[13]
LLOQThe lowest standard on the calibration curve[3]

Experimental Protocols

General Bioanalytical Method for Sacubitrilat using this compound IS

This protocol is a generalized procedure based on published methods.[1][2][17][18] It should be optimized and validated for your specific application.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Sacubitrilat and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).[1][2]

    • Prepare a series of working standard solutions by serially diluting the Sacubitrilat stock solution.

    • Prepare a working IS solution of this compound.

    • Spike blank biological matrix (e.g., plasma) with the working standard solutions to create calibration standards.

    • Spike blank matrix with separate working standard solutions to create QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibrant, QC, or unknown), add the working IS solution.

    • Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes).[1][2]

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.[1][2]

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and/or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[1][2]

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

      • Injection Volume: Typically 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][2]

      • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Sacubitrilat and this compound.[1][2]

      • Optimization: Source and compound parameters should be optimized to achieve maximum signal intensity.[1][2]

  • Data Processing:

    • Integrate the peak areas for both Sacubitrilat and this compound.

    • Calculate the peak area ratio (Sacubitrilat / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.

    • Determine the concentration of Sacubitrilat in QC and unknown samples from the calibration curve.

Visualizations

G cluster_0 Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails Acceptance Criteria (Non-linearity, Poor Accuracy/Precision) check_is Step 1: Evaluate Internal Standard (IS) Response Plot this compound peak area vs. injection order. start->check_is is_consistent IS Response Consistent? check_is->is_consistent investigate_is Investigate IS Variability: - Sample Preparation - Matrix Effects - Instrument Performance - IS Stability is_consistent->investigate_is No check_chromatography Step 2: Evaluate Chromatography - Peak Shape (Analyte & IS) - Retention Time Stability - Co-elution with Interferences is_consistent->check_chromatography Yes end Re-run Calibration Curve and Evaluate investigate_is->end chrom_ok Chromatography Acceptable? check_chromatography->chrom_ok optimize_chrom Optimize LC Method: - Mobile Phase - Gradient - Column chrom_ok->optimize_chrom No check_ms Step 3: Evaluate MS/MS Detection - Detector Saturation (High End) - Sensitivity (Low End) - Isotopic Crosstalk chrom_ok->check_ms Yes optimize_chrom->end ms_ok MS/MS Detection OK? check_ms->ms_ok optimize_ms Optimize MS Parameters: - Source Conditions - Dilute High Standards - Re-evaluate LLOQ ms_ok->optimize_ms No ms_ok->end Yes optimize_ms->end

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_1 Decision Tree for Investigating IS Variability cluster_random Random Variability cluster_trend Trend (e.g., decreasing signal) start High Variability in this compound Response is_random Is the variability random or a trend? start->is_random random_causes Potential Causes: - Inconsistent Pipetting of IS - Autosampler/Injector Malfunction - Inconsistent Sample Prep is_random->random_causes Random trend_causes Potential Causes: - IS Degradation (Bench-top/Autosampler) - Ion Source Contamination - Column Degradation is_random->trend_causes Trend random_actions Actions: - Review/retrain on pipetting technique - Perform injector/autosampler maintenance - Standardize sample preparation steps random_causes->random_actions trend_actions Actions: - Perform stability experiments - Clean MS ion source - Replace LC column trend_causes->trend_actions

Caption: Decision tree for investigating IS variability.

References

Validation & Comparative

A Comparative Guide to Sacubitrilat Analysis: Method Validation Utilizing Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sacubitrilat, the active metabolite of the heart failure medication Sacubitril, is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative analysis of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Sacubitrilat-d4 as an internal standard against alternative analytical techniques. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of the LC-MS/MS method with this compound against other reported methods for Sacubitrilat analysis.

Table 1: Performance Characteristics of the LC-MS/MS Method with this compound

ParameterPerformance
Linearity Range0.5 - 5000 ng/mL[2]
Correlation Coefficient (r²)> 0.999[3][4]
Intra-day Precision (%RSD)1.3% - 7.4%[2]
Inter-day Precision (%RSD)<15%[3][4]
Intra-day Accuracy91% - 102%[2]
Inter-day Accuracy91% - 102%[2]
Lower Limit of Quantification (LLOQ)5 ng/mL
RecoveryWithin acceptable limits

Table 2: Comparison with Alternative Analytical Methods

MethodLinearity RangePrecision (%RSD)Key AdvantagesKey Limitations
LC-MS/MS with this compound 0.5 - 5000 ng/mL[2]< 15%[2][3][4]High sensitivity and selectivity, robust against matrix effects.[1]Higher equipment cost.[4]
RP-HPLC with UV detection 2.6 - 36 µg/mL[5]98-102% (recovery)[5]Cost-effective, widely available instrumentation.[6]Lower sensitivity, potential for interference.[6]
UHPLC with UV detection Not specifiedNot specifiedFaster analysis times compared to HPLC.May require specialized high-pressure equipment.
HPTLC 1.5 - 4.5 µ g/spot [7]Not specifiedHigh throughput, low solvent consumption.Lower resolution and sensitivity compared to LC-MS/MS.

Experimental Protocols

LC-MS/MS Method with this compound

This protocol outlines a typical validated method for the quantification of Sacubitrilat in human plasma.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing this compound as the internal standard.[3][4]

  • Vortex the mixture for protein precipitation.[2]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[8]

2. Chromatographic Conditions:

  • Column: X Select HSS T3 column (2.1 × 100 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sacubitrilat: Specific precursor to product ion transition.

    • This compound: Specific precursor to product ion transition.

4. Method Validation:

  • The method is validated according to the Bioanalytical Method Validation Guidance for Industry, assessing parameters such as linearity, precision, accuracy, selectivity, recovery, and stability.[2]

Alternative Method: RP-HPLC with UV Detection

This protocol provides a general outline for the analysis of Sacubitrilat using a more widely available technique.

1. Sample Preparation:

  • Sample extraction from the matrix (e.g., plasma, pharmaceutical formulation) is performed, often involving liquid-liquid extraction or solid-phase extraction.

2. Chromatographic Conditions:

  • Column: Inertsil C18 column (150 x 4.6mm, 3.5μ) or similar.[5]

  • Mobile Phase: A mixture of a buffer (e.g., hexane sulfonic acid buffer) and an organic solvent like acetonitrile.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at a specified wavelength (e.g., 224 nm).[5]

Visualizing the Workflow

The following diagram illustrates the key stages of the method validation process for Sacubitrilat analysis using this compound.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Sacubitrilat & this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability

Caption: Workflow for Sacubitrilat analysis method validation.

References

Precision in Sacubitrilat Bioanalysis: A Comparative Review of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of Sacubitrilat, the active metabolite of Sacubitril, using its deuterated analog, Sacubitrilat-d4, and other internal standards. The data presented is compiled from published studies to aid in the informed selection of internal standards for pharmacokinetic and other drug development studies.

Comparative Precision of Internal Standards for Sacubitrilat Analysis

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The following table summarizes the inter-day and intra-day precision data for Sacubitrilat quantification using different internal standards as reported in various studies.

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound SacubitrilatNot Specified1.3 - 7.41.3 - 7.4Yang et al., 2024[1]
Sacubitril-d4 LBQ657 (Sacubitrilat)5.00 (LLOQ)8.812.5Ni et al., 2021[2][3][4]
15.00 (LQC)5.36.9Ni et al., 2021[2][3][4]
1600 (MQC)2.54.1Ni et al., 2021[2][3][4]
8000 (HQC)2.13.5Ni et al., 2021[2][3][4]
Telmisartan Sacubitril0.5 - 20,000< 15< 15Chunduri & Dannana, 2016[5][6]

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Protocols

The precision data presented above were generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are summaries of the experimental protocols from the cited studies.

Method Using this compound (Yang et al., 2024)
  • Sample Preparation: Protein precipitation of human plasma samples with acetonitrile.[1]

  • Chromatography: Elution was performed on an X Select HSS T3 column (2.1 × 100 mm, 5 µm) with an isocratic mobile phase consisting of 0.1% formic acid in aqueous solution and 0.1% formic acid in acetonitrile. The total run time was 3.0 minutes.[1]

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer with electrospray ionization.

  • Internal Standard: this compound was used as the deuterium internal standard for Sacubitrilat.[1]

Method Using Sacubitril-d4 (Ni et al., 2021)
  • Sample Preparation: Protein precipitation of human plasma samples.[2][3][4]

  • Chromatography: Separation was achieved on an Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 μm) with a gradient elution using a mobile phase of acetonitrile, and 5 mM ammonium acetate and 0.1% formic acid in water.[2][3]

  • Mass Spectrometry: Detection was carried out on a Triple Quad™ 4000 mass spectrometer with an electrospray ionization (ESI) source in the positive-ion multiple reaction monitoring (MRM) mode.[3]

  • Internal Standard: Sacubitril-d4 was used as the internal standard for both Sacubitril and its metabolite LBQ657 (Sacubitrilat).[2][3][4]

Method Using Telmisartan (Chunduri & Dannana, 2016)
  • Sample Preparation: Deproteinization of 50 μL of rat plasma sample using 200 μL of acetonitrile.[5][6]

  • Chromatography: A short chromatographic run of 1.50 minutes was achieved on a Hypersil Gold C18 column using a mobile phase composed of 0.1% formic acid in Milli-Q water and 0.1% formic acid in acetonitrile in a gradient elution mode.[5][6]

  • Mass Spectrometry: Quantification was performed in the positive electrospray ionization mode using multiple reaction monitoring.[5]

  • Internal Standard: Telmisartan was used as the internal standard.[5][6]

Experimental Workflow for Precision Assessment

The following diagram illustrates a typical workflow for the assessment of inter-day and intra-day precision in a bioanalytical method validation.

G cluster_prep Sample Preparation cluster_intra Intra-Day Precision (Within-Run) cluster_inter Inter-Day Precision (Between-Run) cluster_eval Evaluation A Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) B Spike Blank Matrix with Analyte and Internal Standard A->B C Analyze Multiple Replicates (n>=5) of each QC Level in a Single Run B->C D Calculate Mean, SD, and %RSD for each QC Level C->D E Repeat Analysis on at least 3 Different Days D->E F Calculate Overall Mean, SD, and %RSD across all Runs for each QC Level E->F G Compare %RSD against Acceptance Criteria (e.g., <15% for QCs, <20% for LLOQ) F->G

Workflow for Assessing Inter-day and Intra-day Precision.

Conclusion

The data indicates that both deuterated (this compound, Sacubitril-d4) and non-deuterated analog (Telmisartan) internal standards can be used to achieve acceptable precision in the bioanalysis of Sacubitrilat, with reported RSDs generally falling within the typical acceptance criteria of <15% for quality control samples as per regulatory guidelines. The use of a stable isotope-labeled internal standard like this compound is often preferred as it closely mimics the analyte's chemical and physical properties, which can lead to better compensation for variability during sample processing and analysis. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the matrix, the desired sensitivity, and the availability and cost of the standard. The provided experimental protocols offer a starting point for the development and validation of robust bioanalytical methods for Sacubitrilat.

References

A Comparative Guide to the Linearity and Range Assessment of Sacubitrilat using Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantitative determination of Sacubitrilat, the active metabolite of Sacubitril, with a focus on linearity and range assessment. The primary method discussed utilizes Sacubitrilat-d4 as a deuterated internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is compared with other reported LC-MS/MS methodologies to offer researchers, scientists, and drug development professionals a comprehensive overview of the available analytical options.

Data Summary: Linearity and Range of Sacubitrilat Quantification

The performance of an analytical method is fundamentally characterized by its linearity and the concentration range over which it provides accurate and precise results. The following table summarizes the key performance parameters of a validated LC-MS/MS method for Sacubitrilat using this compound and compares it with other published methods.

Parameter LC-MS/MS with this compound Alternative LC-MS/MS Method 1 Alternative LC-MS/MS Method 2
Analyte SacubitrilatSacubitrilatSacubitril (Prodrug)
Internal Standard This compoundSacubitril-d4Telmisartan
Linearity Range (ng/mL) 0.5 - 5000[1]5.00 - 10000 (as LBQ657)[2][3][4]0.5 - 20000[5][6][7]
Correlation Coefficient (r) Not explicitly stated, but method demonstrated good linearity[1]> 0.99[2][3][4]Not explicitly stated
Coefficient of Determination (r²) Not explicitly statedNot explicitly stated> 0.9997[5][6][7]
Accuracy (%) 91 - 102[1]Within ± 20.0 at LLOQ[2][3]Below 15% deviation[5][6][7]
Precision (%RSD) 1.3 - 7.4[1]≤ 20.0 at LLOQ[2][3]Below 15%[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the LC-MS/MS method using this compound.

Sample Preparation

A protein precipitation method is employed for the extraction of Sacubitrilat from human plasma.[1]

  • To a 50 µL aliquot of plasma sample, add the internal standard solution (this compound).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[5][6][7]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is achieved using a reversed-phase HPLC system coupled with a tandem mass spectrometer.

  • Chromatographic Column: XSelect HSS T3 column (2.1 × 100 mm, 5 µm)[1] or an Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 μm).[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used.[1]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: A specific volume of the prepared sample supernatant is injected into the LC system.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[5][6] The transitions of the precursor to product ions for both Sacubitrilat and this compound are monitored.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the linearity and range assessment of Sacubitrilat.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Assessment start Start: Plasma Sample add_is Spike with this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mixing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (Reversed-Phase Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM Mode) ionization->detection quantify Quantification (Peak Area Ratios) detection->quantify curve Calibration Curve Generation (Concentration vs. Response) quantify->curve assess Linearity & Range Assessment (r, r², Accuracy, Precision) curve->assess end End: Validated Method assess->end

Caption: Experimental workflow for Sacubitrilat analysis.

cluster_pathway Sacubitril Metabolism cluster_inhibition Mechanism of Action Sacubitril Sacubitril (Prodrug) Esterases Esterases Sacubitril->Esterases Sacubitrilat Sacubitrilat (Active Metabolite) Esterases->Sacubitrilat Metabolism Sacubitrilat_action Sacubitrilat Neprilysin Neprilysin (Enzyme) Sacubitrilat_action->Neprilysin Inhibits Degradation Degradation Neprilysin->Degradation Peptides Natriuretic Peptides Peptides->Degradation

Caption: Sacubitril metabolism and mechanism of action.

References

Cross-Validation of Analytical Methods for Sacubitrilat Utilizing Deuterated Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sacubitrilat (LBQ657), the active metabolite of Sacubitril. The comparison focuses on the use of deuterated internal standards, specifically Sacubitrilat-d4 and Sacubitril-d4, to ensure the accuracy and robustness of bioanalytical results. This document is intended to assist researchers in selecting and implementing a suitable analytical method for their pharmacokinetic and clinical studies.

Introduction to Sacubitrilat and the Role of Internal Standards

Sacubitril is a neprilysin inhibitor administered as a prodrug, which is rapidly metabolized to its active form, Sacubitrilat. Accurate measurement of Sacubitrilat in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability during sample preparation and analysis. A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, chromatographic retention, and ionization efficiency, thereby providing the most accurate quantification.

Comparative Analysis of LC-MS/MS Methods

This guide compares two recently developed and validated LC-MS/MS methods for the simultaneous determination of Sacubitril, Valsartan, and Sacubitrilat in human plasma.

  • Method A (Zhai et al., 2024): Developed for a pediatric population, this method employs This compound as the specific internal standard for the quantification of Sacubitrilat.[1]

  • Method B (Ni and Zhang et al., 2021): Validated in healthy Chinese volunteers, this method utilizes Sacubitril-d4 as the internal standard for both Sacubitril and its metabolite, Sacubitrilat.[2]

The following sections provide a detailed breakdown of the experimental protocols and validation data for each method.

Data Presentation: Quantitative Method Validation Parameters

The performance of each analytical method was assessed through rigorous validation in accordance with regulatory guidelines. The key validation parameters are summarized in the tables below for easy comparison.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod A (Zhai et al., 2024)Method B (Ni and Zhang et al., 2021)
LC Column X Select HSS T3 (2.1 × 100 mm, 5 µm)Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm)
Mobile Phase Isocratic: 0.1% formic acid in water and 0.1% formic acid in acetonitrileGradient: A: 5 mM ammonium acetate and 0.1% formic acid in water; B: Acetonitrile
Flow Rate Not Specified0.4 mL/min
Run Time 3.0 min4.5 min
Ionization Mode Not Specified (ESI implied)Positive Electrospray Ionization (ESI)
MS Detection Tandem Mass SpectrometryTriple Quad™ 4000 Mass Spectrometer
Internal Standard for Sacubitrilat This compound Sacubitril-d4

Table 2: Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions

AnalyteMethod A (Zhai et al., 2024)Method B (Ni and Zhang et al., 2021)
Sacubitrilat (LBQ657) Not Specified384.3 → 238.2
This compound Not SpecifiedN/A
Sacubitril-d4 (for Sacubitrilat) N/A416.3 → 266.2

Note: Detailed MS parameters such as Declustering Potential (DP), Collision Energy (CE), etc., were not available for Method A in the reviewed literature.

Table 3: Method Validation - Linearity, Accuracy, and Precision

ParameterMethod A (Zhai et al., 2024) for SacubitrilatMethod B (Ni and Zhang et al., 2021) for Sacubitrilat (LBQ657)
Linearity Range (ng/mL) 0.5 - 50005.00 - 10000
Correlation Coefficient (r²) Not Specified (stated as linear)> 0.99
Intra-day Accuracy (%) 91% - 102%98.4% - 106.8%
Inter-day Accuracy (%) 91% - 102%100.2% - 105.7%
Intra-day Precision (%RSD) 1.3% - 7.4%3.2% - 8.9%
Inter-day Precision (%RSD) 1.3% - 7.4%5.1% - 7.8%

Table 4: Method Validation - Recovery and Matrix Effect

ParameterMethod A (Zhai et al., 2024) for SacubitrilatMethod B (Ni and Zhang et al., 2021) for Sacubitrilat (LBQ657)
Recovery (%) Not Specified85.1% - 92.3%
Matrix Effect (%) Meets acceptance criteria (normalized by IS)93.5% - 102.3% (IS-normalized)

Experimental Protocols

A detailed description of the methodologies for each analytical method is provided below.

Method A (Zhai et al., 2024) Experimental Protocol

1. Sample Preparation:

  • Plasma samples were pretreated using protein precipitation with acetonitrile.[1]

2. Liquid Chromatography:

  • System: Not Specified

  • Column: X Select HSS T3 (2.1 × 100 mm, 5 µm)[1]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in aqueous solution and 0.1% formic acid in acetonitrile was used.[1]

  • Total Run Time: 3.0 minutes[1]

3. Mass Spectrometry:

  • System: Not Specified

  • Internal Standards: Valsartan-d3, Sacubitril-d4, and this compound were used for their corresponding analytes.[1]

Method B (Ni and Zhang et al., 2021) Experimental Protocol

1. Sample Preparation:

  • To 50.0 µL of plasma sample, 25.0 µL of the internal standard working solution (containing Sacubitril-d4 and Valsartan-d3) was added.

  • Protein precipitation was performed by adding 300 µL of acetonitrile.[2]

  • The mixture was vortexed for 10 minutes and then centrifuged at 2,500 g for 10 minutes.

  • 100 µL of the supernatant was transferred to a 96-well plate containing 100 µL of acetonitrile-water (1:1, v/v).[2]

  • The mixture was vortexed for 5 minutes, and 3.00 µL was injected into the LC-MS/MS system.[2]

2. Liquid Chromatography:

  • System: Shimadzu liquid chromatography system[3]

  • Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) with a SecurityGuard™ C18 guard column.[2]

  • Column Temperature: 40 °C

  • Mobile Phase:

    • A: 5 mM ammonium acetate and 0.1% formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-2.2 min: 48% B

    • 2.2-2.3 min: 48-95% B

    • 2.3-3.3 min: 95% B

    • 3.3-3.4 min: 95-48% B

    • 3.4-4.5 min: 48% B[3]

3. Mass Spectrometry:

  • System: Triple Quad™ 4000 mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Internal Standards: Sacubitril-d4 was used for both Sacubitril and Sacubitrilat (LBQ657), and Valsartan-d3 was used for Valsartan.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two compared analytical methods.

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Pediatric Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip lcms LC-MS/MS System (Isocratic Elution, 3 min) precip->lcms quant Quantification of Sacubitrilat lcms->quant is Internal Standard: This compound is->quant

Workflow for Method A (Zhai et al., 2024)

Method_B_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Human Plasma Sample add_is Add Internal Standard (Sacubitril-d4) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge transfer Supernatant Transfer & Dilution centrifuge->transfer lcms LC-MS/MS System (Gradient Elution, 4.5 min) transfer->lcms quant Quantification of Sacubitrilat (LBQ657) lcms->quant

Workflow for Method B (Ni and Zhang et al., 2021)

Concluding Remarks

Both Method A and Method B demonstrate robust and reliable approaches for the quantification of Sacubitrilat in human plasma. The choice between the two may depend on the specific requirements of the study.

  • Method A offers a faster run time and utilizes the ideal internal standard, This compound , for the direct quantification of Sacubitrilat. This is theoretically the most accurate approach as the internal standard is the deuterated analogue of the analyte itself.

  • Method B provides a very detailed and comprehensively validated protocol. The use of Sacubitril-d4 as an internal standard for Sacubitrilat is a valid approach, given that their structural similarity would lead to comparable behavior during analysis. This method also has a slightly wider linear range for Sacubitrilat.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the study's objectives, the available resources, and the specific performance characteristics that are most critical for the intended application. It is recommended that laboratories perform their own validation or cross-validation to ensure the chosen method meets their specific needs.

References

Accuracy and precision of Sacubitrilat-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of the analytical performance of Sacubitrilat-d4 as an internal standard for the quantification of sacubitrilat, the active metabolite of the heart failure medication sacubitril, in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is considered the gold standard. This compound, by virtue of being chemically identical to sacubitrilat with the exception of a mass shift, co-elutes with the analyte. This ensures that any variations during sample preparation, such as extraction efficiency and matrix effects (ion suppression or enhancement), are mirrored by both the analyte and the internal standard. This intrinsic correction leads to superior accuracy and precision compared to other types of internal standards, like structural analogs, which may have different physicochemical properties and chromatographic behavior.

Performance of this compound in Human Plasma

Validated LC-MS/MS methods have demonstrated the high accuracy and precision of using this compound for the quantification of sacubitrilat in human plasma. The data presented below is derived from a study on a pediatric population and a separate study on healthy adult volunteers.

Table 1: Accuracy and Precision of Sacubitrilat Quantification in Human Plasma using this compound

Biological MatrixAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Human Plasma (Pediatric)[1]0.5 (LLOQ)7.4917.491
1.5 (Low QC)5.11025.1102
750 (Mid QC)1.3981.398
4000 (High QC)3.2953.295
Human Plasma (Adult)[2]LLOQ, LQC, MQC, HQCWithin acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation. Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ) of the nominal concentration.

The data clearly indicates that the use of this compound as an internal standard allows for the quantification of sacubitrilat in human plasma with high precision (RSD values well below 15%) and accuracy (values within 15% of the nominal concentrations) across a wide range of concentrations.[1][2]

Performance in Other Biological Matrices: Blood and Urine

While comprehensive validated data for the accuracy and precision of this compound in whole blood and urine is not as readily available in the published literature, one study has reported on the stability of sacubitrilat in human blood. The study found that sacubitrilat was stable in blood for at least 2 hours at room temperature, which is a critical parameter for ensuring reliable results.[2] However, a full validation report with accuracy and precision data for whole blood and urine was not found. For the development of bioanalytical methods in these matrices, it is recommended to perform a full validation according to regulatory guidelines, using this compound as the internal standard, given its proven performance in plasma.

Comparison with Alternative Internal Standards

While a direct head-to-head comparison study of this compound with a non-deuterated internal standard for sacubitrilat quantification was not identified in the literature, the advantages of using a deuterated internal standard are well-established. An alternative approach would be to use a structural analog of sacubitrilat as an internal standard. However, this approach has several potential drawbacks:

  • Differentiation in Extraction Recovery: A structural analog may have different solubility and partitioning properties, leading to variability in extraction efficiency compared to the analyte.

  • Chromatographic Separation: The analog will likely have a different retention time, meaning it will not co-elute with the analyte. This separation can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other, compromising the accuracy of the results.

  • Ionization Efficiency: The ionization efficiency of a structural analog in the mass spectrometer source can differ from the analyte, further contributing to quantification errors.

This compound overcomes these limitations by behaving nearly identically to the endogenous sacubitrilat throughout the entire analytical process, thereby providing a more accurate and reliable quantification.

Experimental Protocols

A detailed experimental protocol for the quantification of sacubitrilat in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on a validated method from the literature.[2]

Sample Preparation (Human Plasma)

  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Dilution: Add 100 µL of a 1:1 (v/v) acetonitrile:water solution to each well.

  • Mixing: Vortex the plate for 5 minutes.

  • Injection: Inject an appropriate volume (e.g., 3 µL) of the final mixture into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm).[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate and 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly employed.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[2] The specific precursor and product ion transitions for sacubitrilat and this compound need to be optimized for the instrument being used.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of sacubitrilat, the following diagrams are provided.

G Experimental Workflow for Sacubitrilat Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Inject Data Data Acquisition (MRM) LCMS->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for the quantification of sacubitrilat in plasma.

G Sacubitrilat Signaling Pathway cluster_prohormone cluster_active_peptides cluster_enzyme cluster_drug cluster_receptor cluster_effects ProBNP Pro-BNP BNP BNP (B-type Natriuretic Peptide) ProBNP->BNP Cleavage Neprilysin Neprilysin BNP->Neprilysin Degradation NPR Natriuretic Peptide Receptors BNP->NPR Activation Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibition Effects Vasodilation Natriuresis Diuresis Antiproliferative effects NPR->Effects

Caption: Simplified signaling pathway of Sacubitrilat's mechanism of action.

References

The Indispensable Role of Sacubitrilat-d4 in the Accurate Bioanalysis of Sacubitrilat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the precision of bioanalytical methods is paramount. For Sacubitrilat, the active metabolite of the heart failure medication Sacubitril, accurate quantification is crucial for understanding its efficacy and safety profile. This guide provides a comparative analysis of methodologies for measuring Sacubitrilat levels, focusing on the impact of its deuterated internal standard, Sacubitrilat-d4. The data presented underscores the critical role of this compound in achieving reliable and reproducible results in a research and drug development setting.

Comparative Performance: With and Without this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] While direct comparative studies quantifying Sacubitrilat with and without its deuterated internal standard are not prevalent in the literature—primarily because the use of an appropriate internal standard is considered standard practice for achieving high-quality data—the performance metrics from validated methods using this compound speak volumes.

The following table summarizes the typical performance of LC-MS/MS methods for Sacubitrilat quantification that utilize this compound and contrasts this with the expected performance in the absence of a suitable internal standard. The data for the "With this compound" column is a synthesis of findings from multiple validated bioanalytical methods.[2][3]

Performance MetricWith this compound (Internal Standard)Without this compound (Expected Outcome)
Accuracy 91% - 113.8%[2][4]Highly variable and likely outside acceptable ranges (typically 85-115%)
Precision (RSD%) Intra-day: 1.3% - 9.38%Inter-day: 2.31% - 7.74%[2][4]Poor; likely to exceed the accepted limit of <15%
Linearity (r²) > 0.99[5]May appear linear, but subject to inaccuracies across the concentration range
Matrix Effect Compensated and minimized[2]Significant and uncorrected, leading to ion suppression or enhancement and inaccurate quantification
Extraction Recovery Consistent and reproducibleAppears more variable and less reliable
Overall Reliability HighLow; not suitable for regulated bioanalysis

The Rationale for a Deuterated Internal Standard

This compound is the ideal internal standard for Sacubitrilat because it is chemically identical to the analyte, with the only difference being the presence of four deuterium atoms.[1] This near-identical chemical nature ensures that it behaves similarly to Sacubitrilat during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any variations in sample processing, such as extraction efficiency or matrix effects that suppress or enhance the ion signal, will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.[2]

Without an internal standard like this compound, the quantification of Sacubitrilat would be highly susceptible to variations in sample handling and matrix effects, leading to unreliable and erroneous results.

Experimental Protocol: Quantification of Sacubitrilat in Human Plasma

The following is a representative experimental protocol for the quantification of Sacubitrilat in human plasma using LC-MS/MS with this compound as an internal standard, based on established and validated methods.[2][3]

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A C18 reverse-phase column (e.g., X Select HSS T3, 2.1 × 100 mm, 5 µm) is typically used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[2][3]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used.

  • MRM Transitions:

    • Sacubitrilat: Specific precursor to product ion transition is monitored.

    • This compound: The corresponding deuterated precursor to product ion transition is monitored.

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Sacubitrilat to this compound against the nominal concentration of the calibration standards.

  • The concentration of Sacubitrilat in the unknown samples is determined from this calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical bioanalytical workflow for the quantification of Sacubitrilat.

Sacubitrilat_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Sacubitrilat / this compound) Peak_Integration->Ratio_Calculation Concentration Determine Concentration (from Calibration Curve) Ratio_Calculation->Concentration

Caption: Bioanalytical workflow for Sacubitrilat quantification.

References

Isotopic Purity of Sacubitrilat-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sacubitrilat-d4 as an internal standard, confirming its isotopic purity is paramount for ensuring the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive comparison of methodologies to ascertain the isotopic purity of this compound, supported by experimental data and detailed protocols.

Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril, plays a critical role in the treatment of heart failure. In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, such as this compound, is indispensable for accurate quantification by mass spectrometry. The isotopic purity of this standard directly impacts the precision of the analytical method. This guide outlines the common analytical techniques for confirming the isotopic purity of this compound and presents available data for commercially available standards.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the isotopic distribution.

Below is a summary of representative data for a commercially available this compound standard:

ParameterSpecificationNotes
Chemical Purity (HPLC) ≥99.0%Refers to the purity of the compound itself, independent of isotopic composition.
Isotopic Enrichment ≥98%Represents the percentage of molecules containing at least one deuterium atom.
Isotopic Distribution A detailed breakdown of the relative abundance of each isotopologue.
   d4Typically ≥95%The desired, fully deuterated species.[1]
   d3Typically ≤5%A common, partially deuterated species.[1]
   d0-d2Typically <1%Unlabeled and other partially deuterated species, which should be present in negligible amounts.

Note: Data is based on a representative Certificate of Analysis from a commercial supplier.[1] Researchers should always refer to the CoA for the specific lot of this compound being used.

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. The high mass accuracy and resolution allow for the separation and quantification of different isotopologues.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the initial solvent.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 100 to 500.

    • Resolution: Set to a high resolution (e.g., >70,000 FWHM) to resolve the isotopic peaks.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of the different isotopologues of Sacubitrilat (d0, d1, d2, d3, and d4). The theoretical exact masses are:

        • Sacubitrilat (d0) [M+H]⁺: C₂₂H₂₆NO₅⁺ ≈ 384.1799

        • This compound [M+H]⁺: C₂₂H₂₂D₄NO₅⁺ ≈ 388.2051

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and to estimate isotopic purity. ¹H NMR is used to observe the disappearance of signals at the sites of deuteration, while ²H NMR directly detects the deuterium atoms.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Data Analysis:

      • Compare the spectrum of this compound to that of an unlabeled Sacubitrilat standard.

      • The signals corresponding to the protons that have been replaced by deuterium should be significantly reduced in intensity.

      • The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the same molecule.

  • ²H NMR Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a deuterium probe.

    • Acquisition: Acquire a deuterium NMR spectrum.

    • Data Analysis:

      • The spectrum should show signals corresponding to the chemical shifts of the deuterium atoms.

      • The presence of signals at the expected positions confirms the sites of deuteration.

Visualizations

Experimental Workflow for Isotopic Purity Confirmation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Analysis & Confirmation start This compound Standard dissolve Dissolve in Appropriate Solvent start->dissolve lc_hrms LC-HRMS Analysis dissolve->lc_hrms Dilution for MS nmr NMR Spectroscopy dissolve->nmr Concentration for NMR ms_data Extract Ion Chromatograms & Integrate Peaks lc_hrms->ms_data nmr_data Analyze Spectral Data (Signal Disappearance/Presence) nmr->nmr_data purity_calc Calculate Isotopic Distribution & Purity ms_data->purity_calc nmr_data->purity_calc end Purity Confirmed purity_calc->end

Workflow for Isotopic Purity Determination.
Signaling Pathway of Sacubitrilat

Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat. Sacubitrilat inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides.

signaling_pathway cluster_drug Drug Action cluster_effects Physiological Effects sacubitril Sacubitril (Prodrug) sacubitrilat Sacubitrilat (LBQ657) (Active Metabolite) sacubitril->sacubitrilat Esterases neprilysin Neprilysin (Neutral Endopeptidase) sacubitrilat->neprilysin Inhibits natriuretic_peptides Natriuretic Peptides (ANP, BNP, CNP) neprilysin->natriuretic_peptides Degrades bradykinin Bradykinin neprilysin->bradykinin Degrades vasodilation Vasodilation natriuretic_peptides->vasodilation natriuresis Natriuresis & Diuresis natriuretic_peptides->natriuresis decreased_bp Decreased Blood Pressure vasodilation->decreased_bp natriuresis->decreased_bp

Mechanism of Action of Sacubitrilat.

References

Stability Under Scrutiny: A Comparative Analysis of Sacubitrilat and Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and bioanalysis, the stability of an analyte and its corresponding internal standard is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of the stability of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril, and its deuterated analog, Sacubitrilat-d4, under various conditions. The information presented herein is supported by experimental data from published literature to aid in the development of robust analytical methods.

Sacubitrilat is the active moiety responsible for the therapeutic effects of the heart failure medication Sacubitril/Valsartan. In quantitative bioanalytical methods, particularly those employing mass spectrometry, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation and analysis, compensating for variability and enhancing the accuracy and precision of the results. However, an implicit assumption is that the deuterated standard exhibits comparable stability to the analyte under the same experimental and storage conditions. This guide examines the available evidence for this assumption.

Quantitative Stability Assessment

Table 1: Stability of Sacubitrilat in Human Plasma

Stability TestMatrixAnalyte Concentration (ng/mL)Storage/Test ConditionDurationStability (% of Nominal Concentration)
Freeze-ThawHuman PlasmaLow QC, High QC3 cycles (-20°C to RT)N/AWithin ±15%
Short-Term (Bench-Top)Human PlasmaLow QC, High QCRoom TemperatureUp to 16.6 hoursWithin ±15%
Long-TermHuman PlasmaLow QC, High QC-20°C67 daysWithin ±15%

QC: Quality Control; RT: Room Temperature. Data inferred from bioanalytical method validation studies where this compound was used as the internal standard.

Table 2: Forced Degradation of Sacubitril (Prodrug of Sacubitrilat)

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis1 N HCl2 hoursSignificant degradation
Base Hydrolysis0.1 N NaOH1 hourSignificant degradation
Oxidative30% H₂O₂24 hoursSignificant degradation
Thermal60°C24 hoursStable
PhotolyticUV light24 hoursStable

Data from forced degradation studies on the prodrug Sacubitril. These findings suggest the lability of the core structure, which is shared with Sacubitrilat, under hydrolytic and oxidative stress.

Experimental Protocols

Bioanalytical Method for Stability Assessment in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was utilized to determine the stability of Sacubitrilat in human plasma, with this compound serving as the internal standard.

  • Sample Preparation: Aliquots of human plasma were spiked with Sacubitrilat at low and high quality control (QC) concentrations.

  • Stability Conditions:

    • Freeze-Thaw Stability: Spiked plasma samples were subjected to three freeze-thaw cycles (frozen at -20°C and thawed to room temperature).

    • Short-Term Stability: Spiked plasma samples were kept at room temperature for a specified period (e.g., 16.6 hours) to simulate bench-top handling.

    • Long-Term Stability: Spiked plasma samples were stored at -20°C for an extended duration (e.g., 67 days).

  • Sample Analysis: After exposure to the respective stability conditions, the plasma samples were processed, typically by protein precipitation with acetonitrile. The supernatant was then analyzed by LC-MS/MS.

  • Data Evaluation: The concentrations of Sacubitrilat in the stability-tested samples were compared to the concentrations of freshly prepared samples. The analyte was considered stable if the mean concentration of the tested samples was within ±15% of the nominal concentration.

Forced Degradation Study Protocol (for Sacubitril)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Sacubitril was dissolved in 1 N HCl and heated.

  • Base Hydrolysis: Sacubitril was dissolved in 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Sacubitril was treated with 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Sacubitril was exposed to heat (e.g., 60°C).

  • Photolytic Degradation: Sacubitril was exposed to UV light.

  • Analysis: The stressed samples were analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizing Pathways and Workflows

Sacubitrilat's Mechanism of Action

Sacubitrilat inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. By preventing this degradation, Sacubitrilat increases the levels of these peptides, which have beneficial cardiovascular effects such as vasodilation and natriuresis. This action is complemented by an angiotensin receptor blocker, typically valsartan, which blocks the detrimental effects of the renin-angiotensin-aldosterone system.

Sacubitrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R RAAS_Effects Vasoconstriction Aldosterone Release Fibrosis AT1R->RAAS_Effects Pro_NP Pro-Natriuretic Peptides NPs Natriuretic Peptides (ANP, BNP) Pro_NP->NPs NP_Receptor NP Receptors NPs->NP_Receptor Neprilysin Neprilysin NPs->Neprilysin NP_Effects Vasodilation Natriuresis Antifibrotic NP_Receptor->NP_Effects Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibits Inactive_Peptides Inactive Peptides Neprilysin->Inactive_Peptides Valsartan Valsartan Valsartan->AT1R Blocks

Caption: Mechanism of action of Sacubitrilat and Valsartan.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an analyte in a biological matrix.

Stability_Workflow cluster_conditions Stability Conditions cluster_analysis Sample Processing and Analysis start Start: Prepare Spiked Plasma Samples (Analyte + IS at known concentrations) freeze_thaw Freeze-Thaw Cycles start->freeze_thaw bench_top Short-Term (Bench-Top) start->bench_top long_term Long-Term Storage start->long_term fresh_samples Analyze Freshly Prepared Samples (T=0) start->fresh_samples extraction Protein Precipitation / Extraction freeze_thaw->extraction bench_top->extraction long_term->extraction fresh_samples->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Analyte and Internal Standard lcms->quantification comparison Compare Concentrations: (Stability Samples vs. Fresh Samples) quantification->comparison end End: Determine Stability (within ±15% of nominal) comparison->end

Caption: Workflow for bioanalytical stability assessment.

Conclusion

Comparison of different LC-MS/MS platforms for Sacubitrilat-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sacubitrilat, the active metabolite of Sacubitril, is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Sacubitrilat-d4 is commonly used as an internal standard in these analyses to ensure accuracy and precision. This guide provides an objective comparison of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the analysis of Sacubitrilat, with supporting experimental data and detailed methodologies.

Performance Comparison of LC-MS/MS Platforms

The selection of an appropriate LC-MS/MS platform is critical for achieving the desired sensitivity, accuracy, and throughput in the bioanalysis of Sacubitrilat. Below is a summary of the performance of different systems based on validated methods reported in the literature.

ParameterMethod 1Method 2Method 3
Mass Spectrometer Triple Quad™ 4000Not SpecifiedNot Specified
Analyte(s) Sacubitril, Valsartan, Sacubitrilat (LBQ657)Sacubitril, Valsartan, SacubitrilatFimasartan, Sacubitrilat
Internal Standard(s) Sacubitril-d4, Valsartan-d3This compound, Valsartan-d3Alprazolam
Linearity Range (Sacubitrilat) 5.00-10000 ng/mL[1]0.5-5000 ng/mL[2]5-10,000 ng/mL[3]
Intra-day Precision (%RSD) ≤ 15%[1]1.3% - 7.4%[2]1.49% - 9.38%[3]
Inter-day Precision (%RSD) ≤ 15%[1]1.3% - 7.4%[2]2.31% - 7.74%[3]
Intra-day Accuracy (%) Within ± 15%[1]91% - 102%[2]100.02% - 113.80%[3]
Inter-day Accuracy (%) Within ± 15%[1]91% - 102%[2]100.75% - 108.40%[3]
Sample Matrix Human PlasmaHuman PlasmaRat Plasma

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across different laboratories and platforms.

Method 1: Simultaneous Determination of Sacubitril, Valsartan, and Sacubitrilat in Human Plasma[1][4][5]
  • Sample Preparation: Protein precipitation. To a plasma sample, an internal standard solution (Sacubitril-d4 and Valsartan-d3) is added, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.[4]

  • Liquid Chromatography:

    • Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)[1][5]

    • Mobile Phase: A gradient elution with acetonitrile and a solution of 5 mM ammonium acetate and 0.1% formic acid in water.[1][5]

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry (Triple Quad™ 4000):

    • Ionization Mode: Positive Electrospray Ionization (ESI)[1][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][5]

    • MRM Transitions: Specific precursor-to-product ion transitions for Sacubitril, Valsartan, Sacubitrilat, and their internal standards are monitored.

Method 2: Simultaneous Quantitation of Valsartan, Sacubitril, and Sacubitrilat in a Pediatric Population[2]
  • Sample Preparation: Protein precipitation with acetonitrile.[2]

  • Liquid Chromatography:

    • Column: X Select HSS T3 (2.1 × 100 mm, 5 µm)[2]

    • Mobile Phase: Isocratic elution with 0.1% formic acid in aqueous solution and 0.1% formic acid in acetonitrile.[2]

    • Run Time: 3.0 min[2]

  • Mass Spectrometry:

    • Internal Standards: Valsartan-d3, Sacubitril-d4, and this compound.[2]

    • Validation Range: 0.5-5000 ng/mL for all analytes.[2]

Method 3: Simultaneous Determination of Sacubitrilat and Fimasartan in Rat Plasma[3]
  • Sample Preparation: Protein precipitation.[3]

  • Liquid Chromatography:

    • Column: ACE-5, C18 (4.6 × 50 mm)[3]

    • Mobile Phase: Gradient elution with 5 mm ammonium formate and 0.1% formic acid in water (A) and acetonitrile:methanol (80:20, v/v) (B).[3]

    • Run Time: 5 min[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[3]

    • Detection Mode: Selected Reaction Monitoring (SRM).[3]

    • Linearity: 5 to 10,000 ng/mL.[3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflow for this compound analysis using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc Inject ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data

Figure 1. General experimental workflow for this compound analysis.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler column LC Column autosampler->column pump LC Pump pump->autosampler ion_source Ion Source (ESI) column->ion_source Eluent quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector data_system Data System detector->data_system Signal

References

Safety Operating Guide

Proper Disposal of Sacubitrilat-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Sacubitrilat-d4, a deuterated metabolite of the antihypertensive drug Sacubitril, is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these guidelines, in conjunction with local and national regulations, will help maintain a safe working environment and prevent environmental contamination.

I. Pre-Disposal Handling and Storage

Proper handling and storage are critical first steps in the disposal process. This minimizes the risk of exposure and ensures the waste is managed safely until final disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Ventilation Handle in a well-ventilated place or under a fume hood.[2][4]
Container for Disposal Keep the chemical in suitable, closed, and properly labeled containers.[3][4][5]
Storage Conditions Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4]
Ignition Sources Remove all sources of ignition. Use non-sparking tools.[4]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • Identify this compound waste clearly.

    • Do not mix with other waste streams to avoid unintended chemical reactions.[1]

    • Keep in its original container where possible.[1]

  • Container Management :

    • Ensure the waste container is in good condition, compatible with the chemical, and securely sealed.

    • Label the container clearly with the chemical name ("this compound Waste") and any associated hazard symbols.

  • Disposal Method :

    • The primary recommended method of disposal is through a licensed chemical destruction facility.[4]

    • Controlled incineration with flue gas scrubbing is an acceptable method of destruction.[4]

    • Crucially, do not discharge this compound into sewer systems or drains. [3][4] This can harm aquatic life and interfere with wastewater treatment processes.[1]

  • Disposal of Contaminated Materials :

    • Packaging : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]

    • Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, sealed waste bag and disposed of as hazardous waste.

    • Spill Cleanup Materials : Any materials used to clean up spills of this compound (e.g., absorbent pads) must be treated as hazardous waste and disposed of accordingly.[2]

III. Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Ensure adequate ventilation and evacuate personnel from the immediate area if necessary.[2][4]

  • Remove all sources of ignition. [4]

  • Contain the spill to prevent it from spreading or entering drains.[3]

  • Collect the spilled material using an appropriate absorbent material for liquids or by carefully sweeping up solids to avoid dust formation.[4][5]

  • Place the collected material into a suitable, closed container for disposal.[3][4]

  • Clean the affected area thoroughly.[3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Sealed Container segregate->container spill Accidental Spill? container->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes storage Store in Designated Area spill->storage No cleanup->container disposal_route Select Disposal Route storage->disposal_route incineration Licensed Chemical Incineration disposal_route->incineration Chemical Waste landfill Sanitary Landfill (for triple-rinsed containers only) disposal_route->landfill Empty, Rinsed Container sewer Discharge to Sewer/Drains disposal_route->sewer Incorrect end_good Proper Disposal Complete incineration->end_good landfill->end_good end_bad Environmental Contamination sewer->end_bad

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Sacubitrilat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling of Sacubitrilat-d4, a deuterated analog of Sacubitrilat, an active neprilysin (NEP) inhibitor. Given the conflicting safety information available, a cautious approach is recommended, adhering to protocols for potentially hazardous compounds. This guide will serve as a critical resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound suggest it is not a hazardous substance, the SDS for the non-deuterated parent compound, Sacubitrilat, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, it is imperative to handle this compound with a high degree of caution.

The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting Powder Chemical Fume Hood or Glove BoxNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles with Side Shields or Face ShieldN95 or higher rated respiratorLab Coat or Disposable Gown
Preparing Solutions Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles with Side ShieldsAs needed, based on ventilationLab Coat
Handling Solutions Well-ventilated lab benchNitrile or Neoprene GlovesSafety GlassesNot generally requiredLab Coat

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and maintain the isotopic purity of this compound.

1. Preparation and Environment:

  • Work in a designated area, such as a chemical fume hood, especially when handling the solid compound.

  • To prevent hydrogen-deuterium exchange and maintain isotopic integrity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) when possible.[1]

  • Use dry glassware and solvents to avoid contamination with protic species.[1]

2. Weighing and Reconstitution:

  • Weigh the solid this compound in a chemical fume hood or a glove box to contain any airborne particles.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed container, protected from light.

  • For long-term storage, refrigeration at 2-8°C is recommended.[2]

  • Hygroscopic compounds should be stored in a desiccator.[1]

4. Spills and Decontamination:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, for cleanup.

  • For solid spills, gently sweep or vacuum the material into a labeled waste container. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Experimental Protocol: Bioanalytical Quantification of Sacubitrilat using LC-MS/MS with this compound as an Internal Standard

This compound is commonly used as an internal standard in bioanalytical methods for the quantification of Sacubitrilat in biological matrices like plasma. The following is a detailed protocol adapted from published methods.[3][4][5][6]

Objective: To determine the concentration of Sacubitrilat in human plasma samples.

Materials:

  • Sacubitrilat and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 3.5 µm)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Sacubitrilat and this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Sacubitrilat by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working internal standard (IS) solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or calibration standard or quality control sample), add 25 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

    • Vortex the mixture for 10 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean tube or 96-well plate and add 100 µL of water.

    • Vortex briefly before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • A gradient elution is typically used to separate the analyte from matrix components.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the appropriate precursor to product ion transitions for Sacubitrilat and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Sacubitrilat to this compound against the concentration of the calibration standards.

    • Determine the concentration of Sacubitrilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method Container
Unused Solid this compound Treat as hazardous chemical waste. Dispose of through a licensed chemical waste disposal company.[7][8]Tightly sealed, clearly labeled hazardous waste container.
Contaminated Labware (pipette tips, tubes) Place in a designated biohazardous or chemical waste container for incineration.Labeled biohazardous waste bag or sharps container.
Aqueous Waste containing this compound Collect in a labeled hazardous waste container. Do not pour down the drain.[7]Clearly labeled, sealed hazardous waste container.
Contaminated PPE (gloves, gowns) Dispose of as regulated medical waste or chemical waste.Labeled biohazardous or chemical waste bag.

Disposal Options:

  • Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste.

  • Landfill: If incineration is not available, the waste may be immobilized (e.g., through encapsulation or inertization) before being disposed of in a sanitary landfill.

Always follow local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations for the safe handling of this compound, emphasizing the integration of safety protocols at each step.

SafeHandlingWorkflow start Start: Obtain this compound risk_assessment Hazard Assessment: Review SDS for Sacubitrilat and non-deuterated form start->risk_assessment ppe_selection Select Appropriate PPE: Gloves, Goggles, Lab Coat Respirator (for powder) risk_assessment->ppe_selection eng_controls Implement Engineering Controls: Chemical Fume Hood or Glove Box ppe_selection->eng_controls handling_powder Handle Powder: Weighing and Aliquoting eng_controls->handling_powder prep_solution Prepare Solution handling_powder->prep_solution spill_response Spill Response Plan handling_powder->spill_response handling_solution Handle Solution prep_solution->handling_solution prep_solution->spill_response experiment Perform Experiment (e.g., LC-MS/MS) handling_solution->experiment handling_solution->spill_response waste_disposal Waste Disposal experiment->waste_disposal decontamination Decontamination spill_response->decontamination decontamination->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.